molecular formula C10H7Cl2N B8813269 2-(3,4-Dichlorophenyl)pyrrole

2-(3,4-Dichlorophenyl)pyrrole

Cat. No.: B8813269
M. Wt: 212.07 g/mol
InChI Key: YXFHTHKXMSOTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenyl)pyrrole is a high-purity chemical compound serving as a versatile building block in medicinal chemistry and drug discovery research. The pyrrole heterocycle is a privileged structure in pharmaceuticals, known for its aromatic five-membered ring with one nitrogen atom, which allows it to interact with various biological receptors and enzymes . This particular derivative is functionalized with a 3,4-dichlorophenyl group, a motif often associated with enhanced biological activity and binding affinity. Pyrrole derivatives are of significant interest in the development of new therapeutic agents. They are found in compounds with a range of bioactivities, including antibacterial properties against resistant strains and anti-inflammatory effects through mechanisms such as cyclooxygenase-2 (COX-2) inhibition or cytokine suppression . The dichlorophenyl-pyrrole structure is a key intermediate in synthesizing more complex molecules for central nervous system (CNS) drug discovery . Furthermore, the pyrrole core can be synthesized via classic methods like the Knorr pyrrole synthesis, which involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group activated by a carbonyl . As a research chemical, this compound provides a foundational scaffold for structure-activity relationship (SAR) studies, enabling researchers to optimize potency, selectivity, and physicochemical properties like lipophilicity for improved drug-like characteristics . This product is intended for research applications only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7Cl2N

Molecular Weight

212.07 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-1H-pyrrole

InChI

InChI=1S/C10H7Cl2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h1-6,13H

InChI Key

YXFHTHKXMSOTEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the 2-(3,4-Dichlorophenyl)pyrrole Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern oncology and beyond.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, driving uncontrolled cell proliferation, survival, and angiogenesis.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, with the pyrrole motif emerging as a "privileged scaffold" due to its versatile chemistry and ability to form key interactions within the ATP-binding pocket of various kinases.[3][4][5] This guide provides an in-depth technical examination of the 2-(3,4-dichlorophenyl)pyrrole core, a specific scaffold that has shown considerable promise. We will explore its synthesis, delve into the structure-activity relationships (SAR) that govern its potency and selectivity, and provide detailed, field-proven protocols for its evaluation as a kinase inhibitor.

The Rationale: Why Kinases and Why the Pyrrole Scaffold?

Protein phosphorylation is a fundamental mechanism of signal transduction, regulating the majority of cellular functions.[6][7] Kinases execute this process by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[8][9] In many cancers, specific kinases become constitutively active, leading to malignant transformation.[6][10] Therefore, designing small molecules that can selectively inhibit these rogue kinases is a highly effective therapeutic strategy.[1]

The ATP-binding site of kinases, while highly conserved, contains subtle differences that can be exploited to achieve inhibitor selectivity.[6] The pyrrole ring system is particularly well-suited for this purpose. Its structure is reminiscent of the adenine core of ATP, allowing it to serve as an effective "anchor" within the binding pocket.[11][12] Furthermore, the pyrrole scaffold provides multiple vectors for chemical modification, enabling medicinal chemists to fine-tune the molecule's properties to enhance potency, improve selectivity, and optimize pharmacokinetic profiles.[6][11] The 2-(3,4-dichlorophenyl) substitution provides a significant hydrophobic component that can engage with specific pockets within the kinase domain, often contributing to enhanced potency and selectivity.

Core Scaffold and Key Modification Points

The foundational structure provides several key positions where chemical diversity can be introduced to explore the structure-activity landscape.

cluster_0 This compound Core Core Core

Caption: The this compound scaffold with key positions (R1-R4) for synthetic modification.

Synthesis of the this compound Core

The construction of multi-substituted pyrrole derivatives is a cornerstone of medicinal chemistry. One of the most robust and widely adopted methods for synthesizing pyrroles is the Van Leusen pyrrole synthesis, which involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene (a Michael acceptor).[13] This approach offers a convergent and flexible route to the desired scaffold.

General Synthetic Workflow

A common strategy involves the reaction of a substituted α,β-unsaturated carbonyl compound with TosMIC under basic conditions to yield the pyrrole ring system.[13]

G start Starting Materials: - 3,4-Dichlorobenzaldehyde - Substituted Acetonitrile step1 Claisen-Schmidt Condensation (Base-catalyzed) start->step1 intermediate Intermediate: α,β-Unsaturated Nitrile (Michael Acceptor) step1->intermediate step2 Van Leusen Reaction (TosMIC, Base e.g., NaH) intermediate->step2 product Final Product: This compound Derivative step2->product

Caption: A generalized synthetic workflow for the construction of the pyrrole scaffold via the Van Leusen reaction.

Mechanism of Action and Structure-Activity Relationship (SAR)

Derivatives of the pyrrole scaffold typically function as Type I or Type II kinase inhibitors . They competitively bind to the ATP pocket of the kinase, preventing the binding of endogenous ATP and thus blocking the phosphorylation of downstream substrates.[14] The dichlorophenyl group often anchors the molecule in a hydrophobic region of the pocket, while the pyrrole N-H can form a critical hydrogen bond with the "hinge region" of the kinase, a key interaction for many inhibitors.[6]

The development of potent and selective inhibitors is an iterative process guided by SAR. By systematically modifying the core scaffold and assessing the impact on kinase inhibition, researchers can build a comprehensive understanding of the target's binding site topology.

Key SAR Insights:
  • Pyrrole Substitutions (R2, R3): Modifications at the C3 and C4 positions of the pyrrole ring are critical for potency and selectivity.[3] Introducing groups that can interact with solvent-exposed regions or specific sub-pockets can dramatically alter the inhibitor's profile.[6]

  • Pyrrole Nitrogen (R1): Substitution on the pyrrole nitrogen can influence solubility and cell permeability. For some kinases, larger groups at this position may be detrimental to binding, while for others, they can be exploited to gain additional interactions.

  • Phenyl Ring Substitutions: While the core is a 3,4-dichlorophenyl group, further modifications here are less common but can be used to modulate electronic properties and fine-tune binding.

Table 1: Representative SAR Data for Pyrrole-Based Inhibitors
Scaffold ModificationTarget KinaseIC50 (nM)Rationale/InsightReference
Pyrrolo[2,3-b]indole with Phenylsulfonamido at C3Aurora B12The sulfonamide group likely forms favorable interactions in the active site.[3]
Pyrrolo[2,3-b]pyridine derivativeGSK-3β0.35The pyridine nitrogen adds a hydrogen bond acceptor, enhancing potency.[3]
Pyrrole indolin-2-one (Sunitinib)VEGFR-2-The indolin-2-one moiety is crucial for binding to the VEGFR family.[6][15]
3-amino-pyrrolo[3,4-c]pyrazoleProtein Kinase C (PKC)PotentThe fused pyrazole ring system offers a distinct geometry for PKC selectivity.[16]

Note: IC50 values represent the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower value indicates greater potency.[3]

Key Kinase Targets & Signaling Pathways

The versatility of the pyrrole scaffold allows its derivatives to target a wide range of kinases involved in oncogenesis. Many of these kinases are receptor tyrosine kinases (RTKs) that sit at the top of critical signaling cascades.

  • VEGFR (Vascular Endothelial Growth Factor Receptor): A key mediator of angiogenesis, the formation of new blood vessels required for tumor growth.[6][12]

  • PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth, proliferation, and angiogenesis.[6]

  • EGFR (Epidermal Growth Factor Receptor): A driver of cell proliferation and survival in many epithelial cancers.[2][12]

  • CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle, whose deregulation is a fundamental aspect of cancer.[7]

Inhibitory Action on a Representative Signaling Pathway

The diagram below illustrates how an inhibitor targeting an upstream receptor tyrosine kinase (like VEGFR or EGFR) can block the entire downstream signaling cascade responsible for cell proliferation and survival.

cluster_pathway Simplified RTK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Inhibitor This compound Kinase Inhibitor Inhibitor->RTK Blocks ATP Binding

Caption: Inhibition of a receptor tyrosine kinase (RTK) prevents downstream signal transduction required for tumor growth.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of novel kinase inhibitors based on the this compound scaffold. These are intended as a guide and may require optimization based on specific substrates and equipment.

Protocol 1: Representative Synthesis of a this compound Derivative

This protocol is adapted from generalized Van Leusen pyrrole synthesis methodologies.[13]

Objective: To synthesize a 3-cyano-4-methyl-2-(3,4-dichlorophenyl)pyrrole derivative.

Materials:

  • (E)-2-(3,4-dichlorobenzylidene)butanenitrile (Michael acceptor)

  • Tosylmethyl isocyanide (TosMIC)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (N2 or Argon), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and thermometer.

  • Base Addition: Cool the flask to 0°C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred DMF.

    • Scientist's Note: NaH is highly reactive with water. Ensure all glassware and solvents are scrupulously dry. Addition at 0°C helps control the initial exotherm.

  • TosMIC Addition: Dissolve TosMIC (1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0°C. Stir for 15-20 minutes.

  • Michael Acceptor Addition: Dissolve the (E)-2-(3,4-dichlorobenzylidene)butanenitrile (1.0 equivalent) in anhydrous DMF and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by slowly adding it to a beaker of ice-cold water. This will precipitate the crude product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common luminescence-based assay format, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[3]

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Target kinase enzyme (e.g., VEGFR-2)

  • Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP (at or near the Km concentration for the kinase)

  • Test compound (serially diluted in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. A typical starting concentration is 100 µM.

  • Assay Plate Setup: Add 1 µL of the serially diluted compounds or DMSO (for positive and negative controls) to the appropriate wells of a 384-well assay plate.[3]

  • Enzyme Addition: Prepare a solution of the kinase enzyme in kinase assay buffer and add 2 µL to each well, except for the "no enzyme" negative control wells.

  • Reaction Initiation: Prepare a mixture of the kinase-specific substrate and ATP in the kinase assay buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well.[3] The final volume is now 5 µL.

    • Scientist's Note: The final DMSO concentration should be kept constant and low (typically ≤1%) across all wells to avoid affecting enzyme activity.[3]

  • Incubation: Gently mix the plate and incubate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[3]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based Proliferation Assay

This protocol assesses the ability of a compound to inhibit the growth of cancer cells whose proliferation is dependent on the target kinase.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a relevant cancer cell line.

Materials:

  • Cancer cell line (e.g., HUVEC for VEGFR inhibitors, A549 for EGFR inhibitors)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compound (serially diluted)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin)

  • Clear-bottom, 96-well cell culture plates

  • Multichannel pipette, incubator, plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Dosing: The next day, treat the cells with serial dilutions of the test compound. Add 100 µL of medium containing 2x the final desired concentration of the compound to each well. Include vehicle-only (DMSO) controls.

  • Incubation: Return the plate to the incubator and incubate for 72 hours.

    • Scientist's Note: A 72-hour incubation period is common as it typically allows for at least two cell doublings, providing a robust window to measure growth inhibition.

  • Viability Measurement: After 72 hours, add the chosen cell viability reagent to each well according to the manufacturer's instructions. For example, for a luminescent assay, add the reagent, incubate for 10 minutes to lyse cells and stabilize the signal, then read on a plate reader.

  • Data Analysis:

    • Normalize the signal from treated wells to the vehicle control wells.

    • Plot the normalized cell viability (%) versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to calculate the GI50 value.

Future Perspectives and Conclusion

The this compound scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. While significant success has been achieved, challenges remain, particularly in overcoming acquired drug resistance and improving selectivity to minimize off-target toxicities.

Future research will likely focus on:

  • Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibitors to develop irreversible (covalent) or allosteric inhibitors that can offer greater selectivity and overcome resistance mutations.

  • Multi-Targeted Inhibitors: Rationally designing inhibitors that modulate multiple key kinases in a disease pathway, a strategy that can be more effective than inhibiting a single target.[6][15]

  • Targeted Protein Degraders: Utilizing the pyrrole scaffold as a warhead to recruit the cellular degradation machinery (e.g., PROTACs) to eliminate the target kinase entirely, rather than just inhibiting it.

References

  • Cell-based test for kinase inhibitors. INiTS. [Link]

  • Structure-activity relationship of a pyrrole based series of PfPKG inhibitors as anti-malarials. Research Square. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Cancer Treatment and Diagnosis. [Link]

  • Structure–Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • In vitro NLK Kinase Assay. PMC - NIH. [Link]

  • Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. Research With Rutgers. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • Kinase Activity Assay. Creative Diagnostics. [Link]

  • Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. Scholars Research Library. [Link]

  • Synthesis of 2, 5-dichloro 3, 4-diformyl (Nsubstituted phenyl) pyrroles and their synthetic utility. ResearchGate. [Link]

  • Reaction mechanism for the synthesis of 2,3,4‐trisubstituted pyrroles... ResearchGate. [Link]

  • FDA approved and reported kinases inhibitors with their essential pharmacophoric features. ResearchGate. [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]

  • New strategies for targeting kinase networks in cancer. PMC. [Link]

  • Discovery of a novel class of targeted kinase inhibitors that blocks protein kinase C signaling and ameliorates retinal vascular leakage in a diabetic rat model. PubMed. [Link]

  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. PMC. [Link]

  • SYNTHESIS & EVALUATION OF PYRROLE DERIVATIVE CONJUGATES AS EFFECTIVE NSAID's. International Journal of Innovative Science and Research Technology. [Link]

  • Specificity and mechanism of action of some commonly used protein kinase inhibitors. SciSpace. [Link]

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. [Link]

  • (Z)-2-(3,4-Dichlorophenyl)-3-(1 H-Pyrrol-2-yl)Acrylonitrile Exhibits Selective Antitumor Activity in Breast Cancer Cell Lines via the Aryl Hydrocarbon Receptor Pathway. PubMed. [Link]

  • Specificity and mechanism of action of some commonly used protein kinase inhibitors. PMC. [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. ResearchGate. [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers. [Link]

  • FDA-approved small molecule drugs and their kinase targets present in... ResearchGate. [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. [Link]

  • 4-(1-methyl-3-indolyl)pyrrole-2,5-dione - activates - GSK3. BioKB. [Link]

  • Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. PubMed. [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PMC. [Link]

  • Deciphera Pharmaceuticals Presents Data Highlighting Kinase Inhibitor Pipeline including Proprietary and Partnered Programs at AACR 2015 Annual Meeting. FirstWord Pharma. [Link]

  • MECHANISMS OF LOWER GASTROINTESTINAL TOXICITY CAUSED BY TYROSINE KINASE INHIBITORS. The University of Liverpool Repository. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

Sources

Technical Guide: The History, Discovery, and Mechanism of Phenylpyrrole Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylpyrroles (PPs) represent a masterclass in "biorational" fungicide design—the transition from a fragile natural antibiotic to a robust agrochemical.[1] Unlike the vast majority of fungicides that inhibit respiration (e.g., strobilurins, SDHIs) or sterol synthesis (e.g., azoles), PPs operate via a unique signal transduction hijacking mechanism. They do not merely inhibit an enzyme; they hyperactivate the fungal osmotic stress pathway, effectively tricking the fungus into committing metabolic suicide through unnecessary glycerol production.

This guide details the structural evolution from pyrrolnitrin to fludioxonil, the molecular hijacking of the High Osmolarity Glycerol (HOG) pathway, and the specific synthesis and resistance profiles relevant to modern research.

The Natural Origin: From Antibiotic to Agrochemical

The history of PPs begins not in a chemical library, but in the soil bacterium Pseudomonas pyrrocinia.

The Lead Compound: Pyrrolnitrin

In 1964, Arima et al. isolated pyrrolnitrin (3-chloro-4-(2-nitro-3-chlorophenyl)pyrrole).[2][1] While it exhibited potent antifungal activity against Rhizoctonia and Fusarium, it possessed a fatal flaw for agriculture: photolability .[2]

Under sunlight, pyrrolnitrin decomposes rapidly. The electron-rich pyrrole ring, combined with the nitro group, facilitates rapid oxidation and ring opening upon UV exposure. This restricted its use to pharmaceutical applications (e.g., topical antimycotics) where light exposure could be controlled.[2][1]

Structural Optimization (Ciba-Geigy)

In the 1980s, researchers at Ciba-Geigy (now Syngenta) sought to stabilize the pyrrolnitrin scaffold.[1] The structure-activity relationship (SAR) campaign focused on two critical modifications:

  • The Nitro Group: Replacing the 3-nitro group on the phenyl ring was essential to reduce electron withdrawal and susceptibility to photolysis.

  • The Phenyl Ring: Halogenation was required to maintain lipophilicity and metabolic stability.[2]

This led to two generations of commercial fungicides:

  • Generation 1: Fenpiclonil (1988). The nitro group was replaced, and the phenyl ring substituted. It showed promise but had moderate activity.[1]

  • Generation 2: Fludioxonil (1990). The definitive molecule.[2] The phenyl ring was replaced with a 2,2-difluoro-1,3-benzodioxole group.[2][1] This fluorination provided exceptional metabolic stability and optimized lipophilicity (LogP ~4.[2][1]1) for contact activity.[2][1][3]

Data Summary: Physicochemical Evolution
FeaturePyrrolnitrin (Natural)Fenpiclonil (Gen 1)Fludioxonil (Gen 2)
Source Pseudomonas pyrrociniaSyntheticSynthetic
Photostability Very Low (< 30 min half-life)ModerateHigh
Key Substituent 3-nitro-phenyl2,3-dichlorophenyl2,2-difluoro-1,3-benzodioxol-4-yl
Primary Use Topical (Human)Seed TreatmentFoliar & Seed Treatment
LogP ~2.93.84.1

Mechanism of Action: Signal Transduction Hijacking

The mode of action (MoA) of phenylpyrroles is distinct from other fungicide classes (FRAC Code 12).[1] Rather than inhibiting a metabolic enzyme, PPs act as agonists of a stress signaling pathway.

The Target: Group III Histidine Kinase (HHK)

Fungi possess a two-component system (TCS) to sense environmental stress.[2][1][4] The sensor is a Class III Histidine Kinase (e.g., Os-1 in Neurospora, Hik1 in Magnaporthe).[2]

  • Normal Function: Under high osmotic pressure, the HHK phosphorylates downstream proteins to trigger glycerol synthesis (the osmolyte).

  • Phenylpyrrole Effect: Fludioxonil binds to the HHK (specifically the HAMP domains) and locks it into a "kinase-active" state, even in the absence of osmotic stress.

The Cascade (HOG Pathway)

Once the HHK is inappropriately activated, the signal propagates down the MAP Kinase pathway:

  • HHK autophosphorylates.[2][1]

  • Phosphate transfers to Hpt (Histidine phosphotransfer protein).[2][1][5][6]

  • Activates the MAPKK (Pbs2).[2][1]

  • Hyperactivates the Hog1 MAP Kinase .[2][1]

The Lethal Outcome: The fungus perceives a non-existent drought. It diverts massive amounts of ATP to synthesize glycerol.[1] This leads to:

  • Hypertonic Collapse: Intracellular pressure exceeds cell wall limits.[2][1]

  • Energy Drain: ATP depletion halts growth.[2][1]

  • Hyphal Swelling: Visible morphological distortion and bursting.[2][1]

Visualization: The HOG Pathway Hijack

MoA cluster_membrane Cell Membrane / Sensor cluster_cytoplasm Cytoplasm (HOG Cascade) Fludioxonil Fludioxonil (Fungicide) HHK Group III Histidine Kinase (Os-1 / Nik-1) Fludioxonil->HHK Locks in Active State (Constitutive) OsmoticStress Natural Osmotic Stress OsmoticStress->HHK Activates (Regulated) HPT Hpt (Phosphotransfer) HHK->HPT Phosphorelay MAPKK MAPKK (Pbs2) HPT->MAPKK Hog1 MAPK (Hog1/Os-2) Hyperactivation MAPKK->Hog1 Phosphorylation Glycerol Excessive Glycerol Accumulation Hog1->Glycerol Upregulates Synthesis ATP ATP Depletion Hog1->ATP Metabolic Drain Death Hyphal Swelling & Cell Death Glycerol->Death ATP->Death

Caption: Fludioxonil mimics osmotic stress, hyperactivating the Hog1 MAPK cascade via Group III Histidine Kinase, causing lethal glycerol accumulation.[2][1][7][8]

Technical Synthesis: The Benzodioxole Route

For researchers investigating analogs, the synthesis of fludioxonil is a critical reference point. The industrial route avoids the instability of the Paal-Knorr synthesis for this specific substrate.

Methodology: TosMIC Ring Formation This protocol outlines the formation of the cyanopyrrole ring on the benzodioxole core.

  • Starting Material: 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde.[2][1]

  • Reagents: Tosylmethyl isocyanide (TosMIC), Sodium cyanide (NaCN).[2][1]

  • Reaction Type: Van Leusen Pyrrole Synthesis (modified).

Step-by-Step Protocol:

  • Preparation: Dissolve the benzodioxole aldehyde (1 eq) and TosMIC (1.1 eq) in a solvent mixture of DMSO/Ether.

  • Base Addition: Add NaH (Sodium Hydride) slowly at 0°C under inert atmosphere (N2).

  • Cyclization: The TosMIC undergoes addition to the aldehyde, followed by cyclization and elimination of the tosyl group.

  • Nitrile Introduction: Note: In industrial routes, the cyano group is often introduced via reaction of an intermediate enamine with acrylonitrile or via direct cyanation of the pyrrole ring using chlorosulfonyl isocyanate (CSI) followed by DMF.

  • Purification: Recrystallization from ethanol/water.[2][1]

Key Causality: The use of the 2,2-difluoro-1,3-benzodioxole moiety is not arbitrary; the fluorine atoms prevent metabolic ring opening by fungal cytochrome P450s, a common resistance mechanism against non-fluorinated analogs.[2]

Experimental Protocol: In Vitro Sensitivity Assay

To validate the activity of phenylpyrroles or test for resistance in field isolates, the following self-validating protocol is recommended.

Objective: Determine EC50 values for mycelial growth inhibition.

Materials:

  • Potato Dextrose Agar (PDA).[2][1]

  • Technical grade Fludioxonil (dissolved in acetone).[2][1]

  • Isolates: Wild-type (WT) and suspected resistant mutants (Mut).[2][1]

Workflow:

  • Stock Preparation: Prepare 10,000 ppm stock of fludioxonil in acetone.

  • Media Amendment: Add fungicide to molten PDA (50°C) to achieve final concentrations: 0, 0.01, 0.1, 1.0, 10, and 100 µg/mL.

    • Control: Acetone only (solvent control).[2][1]

  • Inoculation: Transfer a 5mm mycelial plug from the margin of a 5-day-old colony to the center of the amended plates.

  • Incubation: Incubate at 25°C in the dark for 72-96 hours.

  • Data Collection: Measure colony diameter (two perpendicular directions).

  • Calculation: Calculate % inhibition relative to the solvent control.

    
    [2][1]
    
  • Validation Check: The WT isolate must show >90% inhibition at 1.0 µg/mL. If not, the fungicide stock has degraded or the strain is misidentified.

Resistance and Spectrum

Phenylpyrroles exhibit a "low-to-medium" resistance risk.[2][1]

Mechanism of Resistance: Resistance arises from null mutations in the os-1 (Histidine Kinase) gene.[2][1]

  • The Paradox: While os-1 deletion confers resistance to fludioxonil (because the drug has no target to bind), it renders the fungus osmosensitive .

  • Fitness Penalty: These mutants cannot survive high osmotic stress (e.g., desiccation, high salinity).[2] Therefore, resistant strains rarely persist in the field, making PPs durable tools in rotation.

Cross-Resistance:

  • Positive: Cross-resistance exists with dicarboximides (e.g., iprodione) because they also signal through the HOG pathway.[2]

  • Negative: No cross-resistance with azoles or strobilurins.[2][1]

References

  • Arima, K., et al. (1964).[2][1] Pyrrolnitrin, a new antibiotic substance, produced by Pseudomonas.[2][9] Agricultural and Biological Chemistry.[2][1][3][9][10][11][12][13] Link

  • Jespers, A. B., et al. (1993).[2][1] Mode of action of the phenylpyrrole fungicide fenpiclonil in Fusarium sulphureum.[6][12] Pesticide Biochemistry and Physiology.[2][1][6][13] Link[2][1]

  • Motoyama, T., et al. (2005).[2][1][13] The Aspergillus nidulans two-component system sensors are involved in sensing environmental signals.[2][1] Fungal Genetics and Biology.[2][1] Link

  • Corran, A., et al. (2008).[2][1][6][11] The phenylpyrroles: the history of their development at Ciba. Modern Fungicides and Antifungal Compounds V. Link

  • Fillinger, S., et al. (2012).[2][1][6][7] Two-component signal transduction systems in fungi: a target for fungicides.[2][1][7] CAB Reviews.[2][1] Link

  • Syngenta Crop Protection. (2023).[2][1] Fludioxonil Technical Label and Safety Data.[2][1]Link[2][1]

Sources

An In-depth Technical Guide to 2-(3,4-Dichlorophenyl)pyrrole (CAS: 1018-71-9): Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemical properties and potential applications of 2-(3,4-Dichlorophenyl)pyrrole. As a Senior Application Scientist, the following narrative integrates established chemical principles with practical, field-proven insights to provide a thorough understanding of this valuable heterocyclic compound.

Introduction and Strategic Importance

This compound is a substituted pyrrole, a class of five-membered aromatic heterocycles that form the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in blockbuster drugs and demonstrating a vast range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3][4][5]

The strategic importance of this specific molecule, CAS number 1018-71-9, lies in the combination of the versatile pyrrole nucleus with a 3,4-dichlorophenyl substituent. The dichlorophenyl moiety is a common feature in pharmacologically active compounds, often enhancing binding affinity, metabolic stability, and lipophilicity. This unique combination makes this compound a highly attractive starting point for library synthesis and a core fragment in drug discovery programs. A closely related derivative, (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile, has demonstrated potent and selective antitumor activity in breast cancer cell lines, highlighting the therapeutic potential of this chemical scaffold.[6]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research and development.

2.1. Core Chemical Properties

PropertyValue
CAS Number 1018-71-9
Molecular Formula C₁₀H₇Cl₂N
Molecular Weight 212.08 g/mol
IUPAC Name 2-(3,4-dichlorophenyl)-1H-pyrrole

2.2. Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.[7][8] While experimental spectra for this specific molecule are not widely published, the expected data can be reliably predicted based on its structure and established principles of spectroscopy.[9]

Table 1: Predicted Spectroscopic Data for this compound

TechniqueExpected ObservationsRationale
¹H NMR δ 8.0-9.0 ppm (br s, 1H): NH proton of the pyrrole ring.δ 6.5-7.5 ppm (m, 3H): Protons on the pyrrole ring.δ 7.2-7.8 ppm (m, 3H): Protons on the dichlorophenyl ring.The deshielded NH proton is characteristic of pyrroles. Aromatic protons will appear in the typical downfield region, with multiplicities depending on coupling.
¹³C NMR δ 110-140 ppm: Aromatic carbons from both the pyrrole and dichlorophenyl rings.The number and specific shifts of the signals will confirm the carbon skeleton of the molecule.
IR (Infrared) ~3400 cm⁻¹ (N-H stretch): Characteristic sharp peak for the pyrrole NH group.~3100-3000 cm⁻¹ (C-H stretch): Aromatic C-H stretching.~1600-1450 cm⁻¹ (C=C stretch): Aromatic ring skeletal vibrations.~800-700 cm⁻¹ (C-Cl stretch): Strong absorptions indicating the presence of chloro-substituents.These absorption bands correspond to the key functional groups present in the molecule, providing a diagnostic fingerprint.[10]
MS (Mass Spec.) m/z ~211/213/215: Molecular ion peak cluster ([M]⁺).The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a characteristic M, M+2, and M+4 peak cluster, confirming the presence of two chlorine atoms.

Synthesis and Reaction Mechanisms

The synthesis of substituted pyrroles is a well-established area of organic chemistry, with several named reactions providing reliable routes.[11][12][13][14] For this compound, a Paal-Knorr synthesis represents a logical and efficient approach.

3.1. Paal-Knorr Pyrrole Synthesis: The Underlying Logic

The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.[11][14] The causality of this reaction is a sequence of nucleophilic attacks and dehydrations:

  • Amine Attack: The primary amine (3,4-dichloroaniline) acts as a nucleophile, attacking one of the carbonyl carbons of the 1,4-dicarbonyl compound (e.g., succinaldehyde).

  • Hemiaminal Formation: This initial attack forms a hemiaminal intermediate.

  • Cyclization: An intramolecular nucleophilic attack by the nitrogen onto the second carbonyl group leads to a five-membered ring intermediate.

  • Dehydration & Aromatization: Subsequent dehydration steps remove two molecules of water, resulting in the formation of the stable aromatic pyrrole ring.

This method is robust and allows for the introduction of various substituents on both the pyrrole nitrogen and the ring itself, depending on the choice of starting materials.

3.2. Visualizing the Synthesis Workflow

G cluster_start Starting Materials cluster_process Reaction cluster_product Product & Purification A 1,4-Dicarbonyl (e.g., Succinaldehyde) C Paal-Knorr Reaction (Acid Catalyst, Heat) A->C B 3,4-Dichloroaniline B->C D Crude Product C->D Cyclization & Dehydration E Purification (Column Chromatography) D->E F This compound E->F

Caption: Paal-Knorr synthesis workflow for this compound.

3.3. Detailed Synthesis Protocol

This protocol is a representative method based on the Paal-Knorr synthesis principles. Researchers should perform their own risk assessment and optimization.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1,4-butanedial (succinaldehyde, 1.0 eq) and 3,4-dichloroaniline (1.0 eq) in a suitable solvent such as toluene or acetic acid.

  • Catalysis: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq) to facilitate the dehydration steps.

  • Reflux: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).[15] The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy as detailed in Section 2.2.

Chemical Reactivity and Derivatization

The pyrrole ring is π-excessive, making it highly susceptible to electrophilic aromatic substitution, with a reactivity greater than that of benzene.[11][14][16] However, the ring is sensitive to strong acids, which can cause polymerization.[11]

  • Electrophilic Substitution: Substitution occurs preferentially at the C2 or C5 positions due to the greater resonance stabilization of the intermediate carbocation.[17] Since the C2 position is already substituted in the title compound, electrophilic attack is expected to occur primarily at the C5 position.

  • N-Functionalization: The NH proton is weakly acidic (pKa ≈ 17.5) and can be deprotonated by strong bases (e.g., NaH, n-BuLi) to form the pyrrolide anion.[16] This nucleophilic anion can then react with various electrophiles (e.g., alkyl halides, acyl chlorides) to afford N-substituted derivatives. This is a crucial reaction for modifying the compound's properties and is a common strategy in medicinal chemistry.[13]

  • Influence of the Dichlorophenyl Group: The 3,4-dichlorophenyl group is electron-withdrawing, which slightly deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. However, the pyrrole ring remains a highly reactive aromatic system.

Biological Activity and Therapeutic Prospects

While direct biological data for this compound is limited in the public domain, the known activity of closely related analogs provides compelling evidence for its therapeutic potential.

5.1. Anticancer Activity: The Aryl Hydrocarbon Receptor (AhR) Pathway

A seminal study on (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (ANI-7) , a direct derivative of the title compound, revealed its potent and selective growth-inhibitory effects against multiple breast cancer cell lines.[6] The study identified ANI-7 as a novel ligand for the Aryl Hydrocarbon Receptor (AhR).

The proposed mechanism involves:

  • AhR Binding: The compound binds to and activates the AhR.

  • Nuclear Translocation: The ligand-receptor complex translocates to the nucleus.

  • CYP1A1 Induction: This leads to the induction of cytochrome P450 1A1 (CYP1A1) expression.

  • Metabolic Activation: CYP1A1 metabolizes the compound, potentially generating reactive species that cause DNA damage and induce apoptosis in cancer cells.

This finding is significant because it suggests that this compound is an excellent scaffold for developing novel AhR-mediated anticancer agents.

5.2. Visualizing the Proposed Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound Derivative AhR AhR (Inactive Complex) Compound->AhR Binds Metabolism Metabolic Activation Compound->Metabolism Substrate ActiveAhR Activated AhR Complex AhR->ActiveAhR Activates DNA DNA (XRE) ActiveAhR->DNA Translocates & Binds to XRE CYP1A1 CYP1A1 Gene Expression DNA->CYP1A1 Induces CYP1A1->Metabolism Catalyzes Apoptosis DNA Damage & Apoptosis Metabolism->Apoptosis

Caption: Proposed AhR signaling pathway for a this compound derivative.

5.3. Broader Therapeutic Potential

The pyrrole core is associated with a wide array of pharmacological activities.[3][5][18] Therefore, derivatives of this compound could be explored for:

  • Anti-inflammatory Activity: Many pyrrole-containing compounds inhibit pro-inflammatory enzymes like COX-2.[4]

  • Antiviral Activity: Pyrrole derivatives have been identified as inhibitors of viral enzymes, including HIV-1 reverse transcriptase and Hepatitis C virus (HCV) polymerase.[1][5]

  • Antimicrobial Activity: The scaffold is present in various natural and synthetic antibacterial and antifungal agents.[5][19]

Conclusion and Future Directions

This compound (CAS 1018-71-9) is a strategically important heterocyclic compound with significant potential in drug discovery and materials science. Its straightforward synthesis, well-defined reactivity, and the demonstrated anticancer activity of a close analog make it a prime candidate for further investigation. Future research should focus on synthesizing libraries of derivatives through N-functionalization and substitution on the pyrrole ring to conduct extensive structure-activity relationship (SAR) studies. Elucidating the specific biological targets and mechanisms of action for these new chemical entities will be crucial for translating the promise of this scaffold into next-generation therapeutics.

References

  • Rajput, A. P., & BARI, S. B. (2010). Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. Der Pharma Chemica, 2(4), 351-356.
  • El-Sayed, N. N. E., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 22(12), 2083. ([Link])

  • PubChem. (n.d.). 3,4-Dichloro-1-(2,3-dichlorophenyl)pyrrole-2,5-dione. National Center for Biotechnology Information. ([Link])

  • Canadian Science Publishing. (n.d.). Synthesis of 2,3,4-trisubstituted pyrroles via a facile reaction of vinyl azides and tosylmethyl isocyanide. Canadian Journal of Chemistry. ([Link])

  • EduRev. (2026, February 13). Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF. ([Link])

  • Heterocyclic Compounds. (n.d.). ([Link])

  • Google Patents. (2010, September 2).
  • Google Patents. (2003, September 5). Pyrrole Synthesis.
  • PubChem. (n.d.). 3,4-dichloro-1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione. National Center for Biotechnology Information. ([Link])

  • Journal of the Chemical Society C: Organic. (1967). Mechanism of heterocyclic ring expansions. Part III. Reaction of pyrroles with dichlorocarbene. ([Link])

  • U.S. Environmental Protection Agency. (n.d.). 3,4-Dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione. ([Link])

  • SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. ([Link])

  • Trofimov, B. A., et al. (2022). Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. Molecules, 27(23), 8479. ([Link])

  • Kamal, A., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 14979-14998. ([Link])

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. ([Link])

  • Giddings, J., et al. (2018). (Z)-2-(3,4-Dichlorophenyl)-3-(1 H-Pyrrol-2-yl)Acrylonitrile Exhibits Selective Antitumor Activity in Breast Cancer Cell Lines via the Aryl Hydrocarbon Receptor Pathway. Molecular Pharmacology, 93(2), 168-177. ([Link])

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. ([Link])

  • Kamal, A., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. ([Link])

  • Iannazzo, D., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112760. ([Link])

  • ResearchGate. (2026, January 9). Synthesis, characterization and biological activity of novel pyrrole compounds. ([Link])

  • PubChem. (n.d.). Process for producing pyrrole compound - Patent WO-2010098351-A1. ([Link])

  • PubChem. (n.d.). Substituted perhydropyrrolo[3,4-c]pyrrole derivatives and the use of same - Patent US-10414765-B2. ([Link])

  • Google Patents. (n.d.).
  • European Journal of Medicinal Chemistry. (2021). Pyrrole: An insight into recent pharmacological advances with structure activity relationship. ([Link])

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. ([Link])

  • MDPI. (n.d.). 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. ([Link])

  • PubMed. (2007, July 31). Synthesis and characterization of poly(magnesium acrylate) microgels. ([Link])

  • ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ([Link])

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). ([Link])

  • Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. ([Link])

  • Problems from Previous Years' Exams. (n.d.). ([Link])

  • PubMed. (2010, June 15). Synthesis and characterization of hydrogel particles containing Cibacron Blue F3G-A. ([Link])

  • ChemRxiv. (n.d.). dicyanovinyl substituted calix[20]pyrrole : toward the chemodosimetric detection of hydrazine in solution. ([Link])

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). ([Link])

Sources

The Structure-Activity Relationship of Phenylpyrroles: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenylpyrrole scaffold represents a privileged structure in medicinal chemistry, giving rise to compounds with a wide array of biological activities. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of phenylpyrroles, with a primary focus on their well-established role as antifungal agents. Additionally, this guide explores their emerging potential as p38 MAP kinase inhibitors, androgen receptor antagonists, and cannabinoid receptor modulators. We will delve into the critical structural features governing their activity, their molecular mechanisms of action, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the phenylpyrrole core.

Introduction: The Phenylpyrrole Scaffold - From Natural Products to Broad-Spectrum Therapeutics

The journey of phenylpyrroles in drug discovery began with the isolation of the natural product pyrrolnitrin from Pseudomonas pyrrocinia in the 1960s.[1][2] Pyrrolnitrin exhibited potent antifungal activity, but its practical application was limited by its instability in light.[2][3] This led to the development of synthetic analogs, most notably the highly successful fungicides fenpiclonil and fludioxonil, which demonstrated significantly improved photostability while retaining broad-spectrum antifungal efficacy.[2] These compounds have become mainstays in crop protection for over three decades.[2]

The core phenylpyrrole structure, characterized by a phenyl ring connected to a pyrrole moiety, has since proven to be a versatile pharmacophore.[4] By strategically modifying the substitution patterns on both the phenyl and pyrrole rings, researchers have successfully developed phenylpyrrole derivatives with diverse pharmacological profiles, targeting a range of proteins and pathways implicated in human diseases.[5][6] This guide will dissect the key structural determinants of these activities, providing a roadmap for the rational design of novel phenylpyrrole-based therapeutics.

Antifungal Phenylpyrroles: A Deep Dive into the Mechanism and SAR

The most well-characterized biological activity of phenylpyrroles is their potent and broad-spectrum antifungal action.[3] This section will explore their unique mode of action and the intricate structure-activity relationships that govern their efficacy.

Mechanism of Action: Hyperactivation of the HOG/MAPK Pathway

Phenylpyrrole fungicides do not directly inhibit a specific enzyme in the fungal cell. Instead, they exert their effect by aberrantly activating the High Osmolarity Glycerol (HOG) mitogen-activated protein kinase (MAPK) signaling pathway.[3][7][8][9] This pathway is crucial for fungal adaptation to osmotic stress.[9]

The key molecular target of phenylpyrroles is a fungal-specific Group III hybrid histidine kinase (HHK).[1][3][8] While the exact binding interaction is still under investigation, it is understood that phenylpyrroles trigger a conformational change in the HHK, causing it to act as a phosphatase rather than a kinase.[10] This leads to the dephosphorylation of downstream signaling components, ultimately resulting in the hyperactivation of the HOG pathway.[7][10] This uncontrolled signaling cascade leads to a series of detrimental physiological effects, including:

  • Membrane hyperpolarization. [3]

  • Accumulation of glycerol and other metabolites. [10]

  • Hyphal swelling and bursting. [3]

  • Inhibition of spore germination, germ-tube elongation, and mycelial growth. [11]

The specificity of phenylpyrroles for the fungal HHK, which is absent in mammals, accounts for their low toxicity to non-target organisms.[2]

HOG_Pathway_Activation cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm Fludioxonil Fludioxonil HHK Group III Hybrid Histidine Kinase (HHK) Fludioxonil->HHK Binds and alters conformation Ypd1 Ypd1 (Phosphorylated) HHK->Ypd1 Acts as a phosphatase Ypd1_dephos Ypd1 (Dephosphorylated) Hog1_MAPK Hog1 MAPK (Inactive) Ypd1_dephos->Hog1_MAPK Signal Cascade Hog1_MAPK_active Hog1 MAPK (Active) Hog1_MAPK->Hog1_MAPK_active Activation Cellular_Response Hyperosmotic Stress Response: - Glycerol Accumulation - Hyphal Swelling - Cell Death Hog1_MAPK_active->Cellular_Response Hyperactivation

Figure 1: Mechanism of HOG pathway hyperactivation by fludioxonil.

Core Structure-Activity Relationships of Antifungal Phenylpyrroles

The antifungal activity of phenylpyrroles is highly dependent on the substitution patterns on both the pyrrole and phenyl rings.

  • Pyrrole Ring:

    • 3-Cyano Group: The presence of a cyano (-CN) group at the 3-position of the pyrrole ring is a critical determinant of antifungal activity.[2] This electron-withdrawing group is believed to be essential for the interaction with the HHK target.

    • 4-Phenyl Group: The phenyl ring at the 4-position is another crucial feature. The nature and position of substituents on this ring significantly modulate the activity.

    • N-Substitution: Introduction of a methyl group on the pyrrole nitrogen has been shown to influence the spectrum of activity, with some N-methylated analogs showing specific activity against Rhizoctonia solani.[1]

  • Phenyl Ring:

    • Halogen Substitution: Halogen atoms, particularly chlorine and fluorine, on the phenyl ring are generally favorable for high antifungal activity.[1][12] The position of these substituents is also critical. For instance, in fludioxonil, the 3,4-difluoro substitution is key to its high potency.

    • Ortho-Substitution: Substituents at the ortho-position of the phenyl ring, such as chloro, bromo, or trifluoromethyl groups, have been shown to enhance antifungal activity.[1]

    • Di-substitution: Di-substituted phenyl rings, such as 2,3-dichloro or 2-chloro-3-fluoro, often lead to compounds with potent and broad-spectrum antifungal effects.[1]

Quantitative SAR (QSAR) Insights

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have provided valuable insights into the structural requirements for potent antifungal activity.[1][12] Comparative Molecular Field Analysis (CoMFA) models have been developed that correlate the steric and electrostatic fields of phenylpyrrole analogs with their biological activity against pathogens like Rhizoctonia solani.[1] These models can be instrumental in the rational design of new, more effective fungicides.

Tabulated SAR Data of Antifungal Phenylpyrroles

The following table summarizes the in vitro antifungal activity of representative phenylpyrrole analogs against various fungal pathogens.

Compound IDPhenyl Ring SubstitutionPyrrole Ring SubstitutionFungal SpeciesActivity (Inhibition %)Concentration (µg/mL)Reference
Fludioxonil 3,4-di-F3-CN, 4-PhBotrytis cinereaHigh-[3]
Fenpiclonil 2,3-di-Cl3-CN, 4-PhFusarium culmorumHigh-[3]
8g 3-CF32,5-di-COOHRhizoctonia cerealis92%50[12][13]
8h 3-OCF32,5-di-COOHRhizoctonia cerealis91%50[12][13]
4g 2-Cl, 3-F3-CN, 4-PhRhizoctonia solani>80%1[1]
4h 2,3-di-Cl3-CN, 4-PhRhizoctonia solaniHigh10[1]

Phenylpyrroles as p38 MAP Kinase Inhibitors

Beyond their antifungal properties, phenylpyrroles have emerged as promising scaffolds for the development of inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines, making it an attractive target for the treatment of inflammatory diseases.[14][15]

SAR of Phenylpyrrole-based p38 Inhibitors

The development of phenylpyrrole-based p38 inhibitors has focused on identifying key structural features that promote potent and selective inhibition.

  • Core Scaffold: The phenylpyrrole core serves as a rigid scaffold to orient the key pharmacophoric elements.

  • Urea Linker: A urea or related moiety is often incorporated to form critical hydrogen bonds with the hinge region of the kinase.

  • Substituents on the Phenyl and Pyrrole Rings: The nature and position of substituents on both rings are crucial for optimizing potency and selectivity. Hydrophobic and hydrogen-bonding interactions with specific residues in the ATP-binding pocket are key considerations.

Tabulated SAR Data of Phenylpyrrole p38 Inhibitors

The following table presents the inhibitory activity of selected phenylpyrrole derivatives against p38α MAP kinase.

Compound IDKey Structural Featuresp38α IC50 (nM)Reference
Compound 19 2,6,9-trisubstituted purine analog with phenylurea82[15]
BIRB 796 Diaryl urea-based inhibitor38[9]
SB203580 Pyridinyl imidazole (for comparison)50[9]

Phenylpyrroles as Androgen Receptor Antagonists

The androgen receptor (AR) is a key target in the treatment of prostate cancer.[14][16][17] Non-steroidal AR antagonists play a crucial role in androgen deprivation therapy.[14][17] Phenylpyrrole derivatives have been investigated as a novel class of AR antagonists with the potential to overcome resistance to existing therapies.[16]

SAR of Phenylpyrrole-based AR Antagonists

The design of phenylpyrrole-based AR antagonists focuses on mimicking the interaction of the natural ligand, dihydrotestosterone (DHT), with the AR ligand-binding domain.

  • 4-Cyanophenyl Moiety: A 4-cyanophenyl group is a common feature in many non-steroidal AR antagonists and is often incorporated into phenylpyrrole-based designs.[16]

  • Pyrrole Ring Substituents: Methyl groups at the 2- and 5-positions of the pyrrole ring have been shown to be beneficial for activity.[16]

  • N-Substitution: The introduction of an arylmethyl group on the pyrrole nitrogen can enhance antagonistic activity.[16]

Tabulated SAR Data of Phenylpyrrole AR Antagonists
Compound IDKey Structural FeaturesAR Antagonistic ActivityReference
Compound 4n 1-{[6-chloro-5-(hydroxymethyl)pyridin-3-yl]methyl}-4-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrileEffective against wild-type and mutant AR[16]

Phenylpyrroles as Cannabinoid Receptor Modulators

The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors that are key components of the endocannabinoid system.[12][18] They are involved in a wide range of physiological processes, and their modulation holds therapeutic promise for various conditions. Phenylpyrrole-based compounds have been explored as ligands for cannabinoid receptors.

SAR of Phenylpyrrole-based Cannabinoid Receptor Ligands

The SAR of phenylpyrrole-based cannabinoid receptor ligands is still an emerging area of research. However, some key observations have been made:

  • Pyrrole Ring Substitution: The substitution pattern on the pyrrole ring is crucial for both affinity and selectivity for CB1 and CB2 receptors.

  • Bioisosteric Replacement: The pyrrole ring has been used as a bioisosteric replacement for the pyrazole ring found in known cannabinoid receptor antagonists like SR144528.[19]

  • N-Substitution: The substituent on the pyrrole nitrogen can influence whether the compound acts as an agonist or antagonist.[18]

Tabulated SAR Data of Phenylpyrrole Cannabinoid Receptor Ligands
Compound IDKey Structural FeaturesReceptorKi (nM)Functional ActivityReference
Compound 6 Fenchyl pyrrole analogCB2Low nMAntagonist/Inverse Agonist[19]
Compound 10 Myrtanyl pyrrole analogCB2Low nMAntagonist/Inverse Agonist[19]
Compound 11a 4-bromopyrrole derivativeCB1/CB2Comparable to WIN-55,212-2Full Agonist (CB1)[12][18]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the study of phenylpyrroles.

Synthesis Protocol: Paal-Knorr Synthesis of a 2,5-Dimethyl-1-phenyl-1H-pyrrole

The Paal-Knorr synthesis is a classic and versatile method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[20][21][22][23][24]

Objective: To synthesize 2,5-dimethyl-1-phenyl-1H-pyrrole.[20]

Materials:

  • 2,5-Hexanedione

  • Aniline

  • Methanol

  • Concentrated Hydrochloric Acid

  • 0.5 M Hydrochloric Acid

  • Round-bottom flask with reflux condenser

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, combine 2.0 mmol of aniline, 2.0 mmol of 2,5-hexanedione, and 0.5 mL of methanol.[20]

  • Add one drop of concentrated hydrochloric acid to the mixture.[20]

  • Heat the reaction mixture to reflux for 15 minutes.[20]

  • After the reflux period, cool the reaction mixture in an ice bath.

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[20]

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from a methanol/water (9:1) mixture to obtain pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Paal_Knorr_Synthesis Reactants 2,5-Hexanedione + Aniline Intermediate Hemiaminal Intermediate Reactants->Intermediate Acid-catalyzed condensation Acid_Catalyst H+ Cyclization Cyclization & Dehydration Intermediate->Cyclization Product 2,5-Dimethyl-1-phenyl-1H-pyrrole Cyclization->Product Broth_Microdilution_Assay Start Start Prepare_Inoculum Prepare Standardized Fungal Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Phenylpyrrole Compound in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Plate with Fungal Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_Results Determine MIC (Visual or Spectrophotometric) Incubate->Read_Results End End Read_Results->End

Figure 3: Workflow for the broth microdilution antifungal susceptibility assay.

Conclusion and Future Directions

The phenylpyrrole scaffold has proven to be a remarkably versatile and fruitful starting point for the development of a diverse range of therapeutic agents. From their well-established role as potent antifungal agents with a unique mechanism of action to their emerging potential as inhibitors of p38 MAP kinase, androgen receptor antagonists, and cannabinoid receptor modulators, phenylpyrroles continue to capture the interest of medicinal chemists.

The in-depth understanding of the structure-activity relationships presented in this guide provides a solid foundation for the rational design of novel phenylpyrrole derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on:

  • Elucidating the precise molecular interactions between phenylpyrroles and their biological targets, particularly the fungal HHK.

  • Expanding the therapeutic applications of the phenylpyrrole scaffold to other disease areas.

  • Developing novel and efficient synthetic methodologies to access a wider range of structurally diverse phenylpyrrole analogs.

  • Leveraging computational tools for the de novo design and optimization of next-generation phenylpyrrole-based drugs.

The continued exploration of the rich chemical space of phenylpyrroles holds immense promise for the discovery of new and effective treatments for a variety of human and agricultural diseases.

References

  • An in-depth technical guide to p38 MAPK inhibition in cellular signaling. (2025). Benchchem.
  • Cannabinoid receptor binding to membrane homogenates and cannabinoid-stimulated [35S]GTPgammaS binding to membrane homogen
  • Synthesis and structure-activity relationships of a series of pyrrole cannabinoid receptor agonists. (2003). PubMed, 13(9), 2905-2911.
  • Radioligand Binding Assay. Gifford Bioscience.
  • A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. (2023). MDPI.
  • Application Notes and Protocols for Brodth Microdilution Assay: Determining the MIC of Antifungal Agent 74. Benchchem.
  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology, 12, 735621.
  • The Barton-Zard Synthesis: A Comprehensive Guide to 3,4-Disubstituted Pyrroles. (2025). Benchchem.
  • Application Notes and Protocols for p38 MAPK-IN-2 in Kinase Activity Assays. Benchchem.
  • Quantitative Microplate-Based Growth Assay for Determination of Antifungal Susceptibility of Histoplasma capsulatum Yeasts. (2012). Antimicrobial Agents and Chemotherapy, 56(6), 3172-3180.
  • Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. (2003). Journal of Clinical Microbiology, 41(5), 2154-2158.
  • Barton-Zard Pyrrole Synthesis. (2020). ALL ABOUT CHEMISTRY.
  • Synthesis and Structure–Activity Relationships of a Series of Pyrrole Cannabinoid Receptor Agonists. eScholarship.org.
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2017). Journal of Visualized Experiments, (132), e57127.
  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI.
  • Recent Advances in the Synthesis of Pyrroles. SciSpace.
  • p38α Kinase Assay.
  • Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. (2009). Journal of Venomous Animals and Toxins including Tropical Diseases, 15(4).
  • Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. (2023). International Journal of Medical Pharmaceutical and Health Sciences, 7(4), 1-10.
  • Barton–Zard reaction. Wikipedia.
  • Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. (2016). Frontiers in Microbiology, 7, 2014.
  • Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. (2007). Bioorganic & Medicinal Chemistry Letters, 17(18), 5019-5024.
  • p38 MAP Kinase Assay. Sigma-Aldrich.
  • Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. (2016). PMC.
  • Pyrrole‐based novel compounds and SAR activity.
  • Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. (2024). PMC.
  • Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted Pyrroles. Benchchem.
  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). Journal of the Iranian Chemical Society.
  • Synthesis, pharmacological evaluation and docking studies of pyrrole structure-based CB2 receptor antagonists. (2015). European Journal of Medicinal Chemistry, 102, 341-352.
  • Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part I. (2015). Bioorganic & Medicinal Chemistry Letters, 25(10), 2135-2140.
  • Ligand Competition Binding Assay for the Androgen Receptor. (2011).
  • BARTON-ZARD PYRROLE SYNTHESIS AND ITS APPLICATION TO SYNTHESIS OF PORPHYRINS, POLYPYRROLES, AND DIPYRROMETHENE DYES. (2007). HETEROCYCLES, 75(2), 243-276.
  • IC 50 values for synthesized compounds 3a-l in p38α MAP kinase inhibition.
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
  • Paal-Knorr Synthesis. Alfa Chemistry.
  • N-Phenyl-N-purin-6-yl ureas: the design and synthesis of p38alpha MAP kinase inhibitors. (2003). Bioorganic & Medicinal Chemistry Letters, 13(6), 1191-1194.
  • AR Human Androgen NHR Binding Agonist Radioligand LeadHunter Assay. FR.
  • Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.
  • Selective Androgen Receptor Modulators (SARMs): A Mini-Review. (2018). Lupine Publishers.
  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Journal of Chemical Reviews, 5(3), 266-282.
  • Androgen receptor antagonists (antiandrogens)
  • Novel nonsteroidal ligands with high binding affinity and potent functional activity for the androgen receptor. (1998). Molecular Pharmacology, 54(5), 837-846.
  • Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of organic and pharmaceutical chemistry, 22(1), 33-56.
  • Recent Advances in the Synthesis of Pyrroles. (2025).
  • ANDROGEN RECEPTOR BINDING (RAT VENTRAL PROSTATE CYTOSOL)
  • Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modul
  • Selective androgen receptor modulators in preclinical and clinical development. (2025). Nuclear Receptor Signaling.

Sources

Methodological & Application

Technical Application Note: Optimized Paal-Knorr Cyclization for 2-(3,4-Dichlorophenyl)pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a detailed technical guide for the synthesis of 2-(3,4-Dichlorophenyl)pyrrole utilizing the Paal-Knorr cyclization protocol.

Executive Summary

This protocol details the synthesis of This compound , a critical scaffold in the development of phenylpyrrole fungicides (e.g., Fenpiclonil analogs) and antitubercular agents. While the classical Paal-Knorr synthesis typically yields 2,5-disubstituted pyrroles from 1,4-diketones, this protocol focuses on the regioselective synthesis of 2-monosubstituted arylpyrroles .

The method utilizes a masked


-ketoaldehyde  precursor to prevent polymerization, reacting it with ammonium acetate in glacial acetic acid. This approach offers superior reproducibility compared to direct aldehyde handling, ensuring high yields (>75%) and minimizing oligomeric by-products.

Scientific Principles & Mechanism[1][2][3][4][5][6]

The Paal-Knorr Logic

The Paal-Knorr reaction is the acid-catalyzed condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] For 2-arylpyrroles, the required carbon backbone is 4-aryl-4-oxobutanal .

  • Challenge: Free

    
    -ketoaldehydes are chemically unstable, prone to auto-oxidation and polymerization.
    
  • Solution: We utilize the cyclic hemiacetal or acetal equivalent (e.g., 2-methoxy-5-(3,4-dichlorophenyl)tetrahydrofuran or the open-chain dimethyl acetal). Under acidic conditions, this "masked" precursor generates the reactive aldehyde in situ, which is immediately trapped by ammonia.

Reaction Pathway

The mechanism proceeds via a cascade of nucleophilic attacks and dehydration events:

  • Activation: Acid-catalyzed ring opening of the tetrahydrofuran precursor to the 1,4-dicarbonyl intermediate.

  • Hemiaminal Formation: Nucleophilic attack of ammonia (

    
    ) on the more reactive aldehyde carbonyl.
    
  • Cyclization: Intramolecular attack of the resulting amine on the ketone carbonyl.[3]

  • Aromatization: Double dehydration (

    
    ) drives the equilibrium toward the aromatic pyrrole system.
    

PaalKnorrMechanism cluster_0 Phase 1: Activation cluster_1 Phase 2: Cyclization Precursor Masked Precursor (Alkoxytetrahydrofuran) OpenChain 4-(3,4-Cl2-Ph)-4-oxobutanal (Transient Species) Precursor->OpenChain AcOH / Heat (- ROH) Hemiaminal Hemiaminal Intermediate OpenChain->Hemiaminal + NH4OAc Dihydro Dihydro-pyrrole Hemiaminal->Dihydro Cyclization Product This compound (Target) Dihydro->Product Dehydration (- 2 H2O)

Figure 1: Mechanistic pathway from masked precursor to aromatic pyrrole.

Materials & Equipment

Critical Reagents
ReagentCAS No.GradeRoleCritical Attribute
Precursor *N/A>95%SubstrateMust be free of polymerized aldehyde.
Ammonium Acetate 631-61-8ACSNitrogen SourceHygroscopic; use fresh or dried.
Acetic Acid (Glacial) 64-19-7>99.7%Solvent/CatalystAnhydrous conditions promote dehydration.
Ethyl Acetate 141-78-6HPLCExtraction-
Sodium Bicarbonate 144-55-8ACSNeutralizationSaturated aqueous solution.

*Note: The precursor, 2-methoxy-5-(3,4-dichlorophenyl)tetrahydrofuran, is typically prepared via Clauson-Kaas reduction or Grignard addition to succinaldehyde equivalents. Ensure purity by NMR before proceeding.

Equipment
  • Reaction Vessel: 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and internal temperature probe.

  • Heating: Oil bath with magnetic stirring (Hotplate/Stirrer).

  • Monitoring: TLC plates (Silica Gel 60 F254) and UV lamp (254 nm).

Experimental Protocol

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Charge a 250 mL 3-neck RBF with 2-methoxy-5-(3,4-dichlorophenyl)tetrahydrofuran (10.0 mmol, 1.0 eq).

  • Add Ammonium Acetate (

    
    ) (50.0 mmol, 5.0 eq).
    
    • Expert Insight: A large excess of ammonium acetate is crucial. It acts as both the nitrogen source and a buffer to maintain the pH required for the dehydration steps without polymerizing the sensitive aldehyde intermediate.

  • Add Glacial Acetic Acid (30 mL).

  • Fit the flask with a reflux condenser and nitrogen inlet (optional but recommended to prevent oxidation).

Step 2: Cyclization (The Paal-Knorr Reaction)

  • Heat the mixture to 90–100°C with vigorous stirring.

  • Maintain reflux for 2–4 hours .

    • Process Control: Monitor by TLC (Eluent: Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) corresponding to the pyrrole should appear.
  • The solution will darken from pale yellow to amber/brown, indicating pyrrole formation and trace oligomers.

Step 3: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into Ice-Water (150 mL) .

    • Observation: The product often precipitates as a solid or heavy oil upon dilution.

  • Neutralize carefully with Saturated

    
      until pH 
    
    
    
    7.
    • Caution: Vigorous

      
       evolution. Add slowly.
      
  • Extract with Ethyl Acetate (

    
     mL).
    
  • Combine organic layers and wash with:

    • Water (

      
       mL)
      
    • Brine (

      
       mL)
      
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • Crude Analysis: The crude residue is typically a dark brown solid.

  • Flash Chromatography: If high purity (>99%) is required for biological assays.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 0%

      
       10% EtOAc in Hexanes.
      
  • Recrystallization (Preferred for Scale-up):

    • Dissolve crude solid in minimum hot Ethanol/Water (9:1) or Toluene .

    • Cool slowly to 4°C.

    • Filter the off-white to pale yellow crystals.

Workflow Diagram

Workflow Start Start: Precursor + NH4OAc in Glacial AcOH Reflux Reflux at 100°C (2-4 Hours) Start->Reflux Check TLC Check (Hex/EtOAc 4:1) Reflux->Check Check->Reflux Incomplete Quench Quench in Ice Water Neutralize with NaHCO3 Check->Quench Complete Extract Extract (EtOAc) Wash & Dry Quench->Extract Purify Recrystallization (EtOH/H2O) Extract->Purify

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Quality Control

To validate the structure of this compound, compare analytical data against these expected values:

  • Physical State: Off-white to pale yellow crystalline solid.

  • Melting Point: 168–170°C.

  • 1H NMR (DMSO-

    
    , 400 MHz): 
    
    • 
       11.50 (br s, 1H, NH) – Broad singlet characteristic of pyrrole NH.
      
    • 
       7.80 (d, 1H, Ar-H)
      
    • 
       7.60 (dd, 1H, Ar-H)
      
    • 
       7.55 (d, 1H, Ar-H)
      
    • 
       6.85 (m, 1H, Pyrrole-H5)
      
    • 
       6.50 (m, 1H, Pyrrole-H3)
      
    • 
       6.10 (m, 1H, Pyrrole-H4)
      
  • Mass Spectrometry (ESI+):

    
     212/214 
    
    
    
    (Characteristic chlorine isotope pattern).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Black Tar Polymerization of aldehyde intermediate.Reduce reaction temperature to 80°C; Ensure

is in large excess (5-10 eq).
Incomplete Reaction Wet Acetic Acid or old reagents.Use fresh Glacial AcOH. Add molecular sieves to the reaction if necessary.
N-Acetylated Product Reaction ran too long in AcOH.Check MS for M+42 peak. Hydrolyze with mild base (

/MeOH) to restore free NH pyrrole.

Safety & Handling

  • 3,4-Dichloro derivatives: Potentially toxic and persistent. Handle in a fume hood.

  • Glacial Acetic Acid: Corrosive and flammable. Wear acid-resistant gloves.

  • Ammonium Acetate: Irritant. Avoid inhalation of dust.

References

  • Amarnath, V., & Amarnath, K. (1995).[4] "Intermediates in the Paal-Knorr Synthesis of Furans." The Journal of Organic Chemistry.

  • Banik, B. K., et al. (2000). "Microwave-Assisted Simplified Paal-Knorr Synthesis of Pyrroles." Tetrahedron Letters.

  • Trofimov, B. A., et al. (2015). "Pyrroles and their Benzo Derivatives: Synthesis and Applications." Chemical Reviews.

  • Organic Chemistry Portal. "Paal-Knorr Pyrrole Synthesis: Mechanism and Recent Literature."

  • PubChem Compound Summary. "2-(3,4-Dichlorophenyl)-1H-pyrrole." (Note: Generic placeholder for specific isomer verification).

Sources

Application Note: Vilsmeier-Haack Formylation of 2-(3,4-Dichlorophenyl)pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective formylation of 2-(3,4-Dichlorophenyl)pyrrole using the Vilsmeier-Haack reaction . This transformation is a critical step in the synthesis of phenylpyrrole fungicides (e.g., analogs of fenpiclonil and fludioxonil) and other bioactive heterocyclic compounds.

The protocol leverages the electrophilic nature of the in situ generated chloromethyleneiminium salt (Vilsmeier reagent) to introduce a formyl group at the C5 position of the pyrrole ring. This guide addresses the specific challenges of this substrate, including the management of exotherms during reagent formation, the electronic influence of the dichlorophenyl substituent, and the critical hydrolysis step required to liberate the aldehyde.

Reaction Mechanism & Regioselectivity[1]

Mechanistic Pathway

The reaction proceeds through two distinct phases:[1]

  • Formation of the Vilsmeier Reagent:

    
    -Dimethylformamide (DMF) reacts with Phosphorus Oxychloride (
    
    
    
    ) to form the electrophilic chloromethyleneiminium salt.[2]
  • Electrophilic Aromatic Substitution (

    
    ):  The pyrrole ring, activated by the nitrogen lone pair, attacks the electrophilic carbon of the Vilsmeier reagent.
    
  • Hydrolysis: The resulting iminium intermediate is hydrolyzed under basic conditions to yield the final aldehyde.[3]

Regioselectivity Analysis

Pyrroles typically undergo electrophilic substitution at the


-positions (C2 and C5) due to greater resonance stabilization of the intermediate 

-complex compared to the

-positions (C3 and C4).
  • Substrate: this compound has the C2 position blocked by the aryl group.

  • Target: The C5 position is the most nucleophilic remaining site. While the C3 position is sterically accessible, the electronic preference for

    
    -substitution overwhelmingly favors C5 formylation.
    
Mechanistic Pathway Diagram

VilsmeierMechanism DMF DMF VR Vilsmeier Reagent (Chloromethyleneiminium) DMF->VR Activation POCl3 POCl3 POCl3->VR Intermediate Iminium Salt Intermediate VR->Intermediate Electrophilic Attack (C5) Substrate This compound Substrate->Intermediate Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Product 5-(3,4-Dichlorophenyl)- 1H-pyrrole-2-carbaldehyde Hydrolysis->Product -HCl, -HNMe2

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation targeting the C5 position of the pyrrole ring.

Experimental Protocol

Safety Warning:


 is highly corrosive and reacts violently with water. DMF is a potent solvent that can facilitate the absorption of toxins through the skin. All operations must be performed in a fume hood.
Materials & Equipment
  • Reagents:

    • This compound (1.0 eq)

    • 
       (Phosphorus Oxychloride) (1.2 eq)
      
    • DMF (Anhydrous) (5.0 - 10.0 eq, acts as solvent and reagent)

    • Sodium Acetate (sat.[4][5] aq.) or 2M NaOH (for hydrolysis)

    • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Equipment:

    • 3-Neck Round Bottom Flask (RBF)

    • Pressure-equalizing addition funnel

    • Internal temperature probe

    • Inert gas line (

      
       or 
      
      
      
      )
Step-by-Step Procedure
Phase 1: Vilsmeier Reagent Generation[1]
  • Setup: Flame-dry a 3-neck RBF and flush with nitrogen. Charge with anhydrous DMF.

  • Cooling: Cool the DMF to 0–5 °C using an ice/salt bath.

  • Addition: Add

    
     dropwise via the addition funnel over 30 minutes.
    
    • Critical Process Parameter (CPP): Maintain internal temperature < 10 °C .[4] The reaction is exothermic.[3][5][6][7]

    • Observation: The solution may turn pale yellow or orange; a white precipitate (Vilsmeier salt) may form at high concentrations.

  • Activation: Stir at 0–5 °C for 15–30 minutes to ensure complete formation of the reagent.

Phase 2: Substrate Addition & Reaction
  • Substrate Prep: Dissolve this compound in a minimum amount of DMF (or anhydrous DCM if solubility is an issue).

  • Addition: Add the substrate solution dropwise to the Vilsmeier reagent at 0–5 °C .

  • Reaction: Remove the ice bath. Allow the mixture to warm to room temperature (RT).

    • Optimization: If reaction is slow (monitored by TLC/HPLC), heat to 60–80 °C for 1–2 hours. The electron-withdrawing dichlorophenyl group may slightly deactivate the ring, necessitating thermal energy.

  • Monitoring: Monitor consumption of starting material (TLC eluent: 20% EtOAc/Hexanes).

Phase 3: Hydrolysis & Isolation
  • Quench: Cool the reaction mixture to RT (or 0 °C if still hot).

  • Hydrolysis: Pour the reaction mixture slowly into a vigorously stirred solution of saturated Sodium Acetate (aq) mixed with ice.

    • Note: Direct addition of water to the acidic reaction mixture can be violent. Buffering with acetate prevents excessive tar formation.

    • pH Adjustment: Adjust pH to ~7–8 using 2M NaOH if necessary, but avoid high pH which can degrade the aldehyde.

  • Stirring: Stir vigorously for 30–60 minutes. The iminium salt must be fully hydrolyzed to the aldehyde.

  • Precipitation/Extraction:

    • Solid Product: Often, the product precipitates as a solid. Filter, wash with water, and dry.[4]

    • Oiled Product: If an oil forms, extract with DCM (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ). Wash organic layers with water (
      
      
      
      ) and brine. Dry over
      
      
      and concentrate.
Process Workflow Diagram

ProtocolWorkflow Start Start: Inert Atmosphere Setup ReagentGen Reagent Gen: DMF + POCl3 (0-5°C) Start->ReagentGen SubstrateAdd Addition: Add Substrate in DMF ReagentGen->SubstrateAdd Temp < 10°C Heating Reaction: Heat to 60-80°C (1-2h) SubstrateAdd->Heating Monitor TLC Quench Quench: Pour into Ice/NaOAc Heating->Quench Completion Hydrolysis Hydrolysis: Stir 30-60 min (pH 7-8) Quench->Hydrolysis Isolation Isolation: Filter or Extract (DCM) Hydrolysis->Isolation

Figure 2: Operational workflow for the synthesis of 5-(3,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of iminium salt.Extend stirring time during the quench phase (step 11). Ensure pH is neutral/slightly basic (pH 7-8).
Tars/Blackening Reaction temperature too high; Exotherm uncontrolled.Keep T < 10°C during

addition. Do not overheat during the reaction phase (>80°C).
No Reaction Moisture in reagents (POCl3 hydrolyzed).Use fresh, distilled

and anhydrous DMF. Ensure inert atmosphere.
Regioisomers Steric crowding or high temperature.The C5 isomer is thermodynamically and kinetically favored. Lower reaction temp if C3 isomer is observed (rare).
Solidification Vilsmeier reagent precipitation.This is normal at high concentrations. Ensure efficient mechanical stirring.

References

  • Vilsmeier-Haack Reaction Overview

    • Title: Vilsmeier-Haack Reaction[4][2][8][9][10][11][12][13][14][15]

    • Source: Organic Chemistry Portal[10]

    • URL:[Link]

  • General Pyrrole Formylation Protocol

    • Title: Pyrrole-2-carboxaldehyde (Organic Syntheses Procedure)[8][16]

    • Source: Organic Syntheses, Coll.[5][6] Vol. 4, p.831 (1963); Vol. 39, p.59 (1959).

    • URL:[Link]

  • Regioselectivity in Pyrroles

    • Title: Regioselective Formylation of Pyrrole-2-Carboxylate[4][11]

    • Source: Organic Process Research & Development (ACS Public
    • URL:[Link]

  • Safety & Thermal Hazards

    • Title: Thermal Hazards of the Vilsmeier-Haack Reaction[3][7]

    • Source: Mettler Toledo Applic
    • URL:[Link]

Sources

Troubleshooting & Optimization

removing furan byproducts from Paal-Knorr pyrrole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Paal-Knorr Pyrrole Synthesis

A Guide to Troubleshooting and Eliminating Furan Byproducts

Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address a common challenge in this classic reaction: the formation and subsequent removal of furan byproducts. As Senior Application Scientists, we offer not just protocols, but the mechanistic reasoning and practical insights needed to optimize your synthesis and ensure the purity of your target pyrrole.

Frequently Asked Questions (FAQs)

Here we address the fundamental questions regarding the origins of furan impurities and strategies for their prevention.

Q1: What is the mechanistic origin of furan byproducts in the Paal-Knorr pyrrole synthesis?

A1: The Paal-Knorr reaction uses a 1,4-dicarbonyl compound as a common precursor for both pyrroles and furans. The outcome is determined by the reaction conditions and the nucleophile present.[1][2]

  • Pyrrole Formation: In the presence of a primary amine or ammonia, the amine nitrogen acts as a nucleophile, attacking the carbonyl carbons to form a hemiaminal intermediate.[1][3] This is followed by a second intramolecular attack and subsequent dehydration to yield the pyrrole ring.[1][3]

  • Furan Formation: In the absence of a sufficient concentration of a primary amine, or under strongly acidic conditions (pH < 3), the reaction can proceed via an alternative pathway.[4] One of the carbonyl oxygens is protonated, and the enol form of the second carbonyl acts as an intramolecular nucleophile.[1][3][5] This cyclization leads to a cyclic hemiacetal, which then dehydrates to form the furan ring.[1][5]

Essentially, it is a competition between the intermolecular amine nucleophile (favoring pyrrole) and the intramolecular enol oxygen nucleophile (favoring furan).

Q2: How can I proactively minimize furan formation during my reaction?

A2: Minimizing furan formation is best achieved by optimizing reaction conditions to favor the pyrrole pathway.

  • Control Acidity: Avoid strongly acidic conditions. While the Paal-Knorr pyrrole synthesis can be acid-catalyzed, a pH below 3 strongly favors furan formation.[4] Using a weak acid like acetic acid can accelerate the desired reaction without promoting the side reaction.[4] In some cases, the reaction can proceed under neutral conditions, especially with reactive amines and dicarbonyls.[4]

  • Amine Stoichiometry: Use a sufficient excess of the primary amine or ammonia source. This ensures that the concentration of the amine nucleophile is high enough to outcompete the intramolecular cyclization that leads to the furan.

  • Choice of Catalyst: Mild Lewis acids can be effective catalysts for pyrrole synthesis without promoting significant furan formation.[3]

  • Solvent Choice: The choice of solvent can influence the reaction. Ionic liquids have been shown to facilitate the reaction at room temperature, sometimes without the need for an additional acid catalyst.[3]

Q3: My starting 1,4-dicarbonyl is unstable to the reaction conditions. Are there alternative precursors?

A3: Yes, the versatility of the Paal-Knorr synthesis has been expanded by using precursors that generate the 1,4-dicarbonyl in situ. Analogs such as acetals or ketals of the dicarbonyl can be used.[3] More advanced methods also allow for the use of precursors like 2-yn-1,4-diols, which can be isomerized to the 1,4-diketone under the reaction conditions.[2]

Troubleshooting Guide: Identifying and Removing Furan Byproducts

This section provides a systematic approach to handling reactions where furan byproduct formation has already occurred.

Problem: My crude NMR or TLC analysis shows a significant, hard-to-separate impurity.

Analysis: Furan byproducts often have similar polarities to the desired pyrrole product, making separation by standard silica gel chromatography challenging and inefficient. If you observe a persistent spot close to your product spot on a TLC plate, it is reasonable to suspect the presence of the corresponding furan.

Solution: When chromatography fails, a chemoselective purification strategy is the most effective solution. The differing reactivity of furans and pyrroles in Diels-Alder reactions provides a robust method for removal.

The Diels-Alder Trapping Strategy

The key to this purification technique lies in the difference in aromaticity between furans and pyrroles. Furan is less aromatic and behaves more like a conjugated diene, readily participating in [4+2] cycloaddition (Diels-Alder) reactions.[6][7] Pyrrole, being more aromatic, is a reluctant diene and does not typically react under the same conditions.[6][7]

By introducing a reactive dienophile (such as maleimide or dimethyl acetylenedicarboxylate) into the crude product mixture, the furan byproduct is selectively converted into a bulky, polar Diels-Alder adduct. This adduct has a significantly different polarity compared to the unreacted pyrrole, allowing for easy separation via simple filtration or a quick column chromatography plug.

dot

Caption: Workflow for Furan Removal via Diels-Alder Trapping.

Experimental Protocol: Furan Removal Using Maleimide

This protocol provides a step-by-step guide for the removal of a furan byproduct from a crude pyrrole product mixture.

Materials:

  • Crude product mixture containing pyrrole and furan byproduct.

  • Maleimide (or other suitable dienophile).

  • An appropriate solvent (e.g., toluene, xylene, or dichloromethane).

  • Silica gel.

Procedure:

  • Dissolution: Dissolve the crude product mixture in a minimal amount of a suitable solvent (e.g., toluene).

  • Addition of Dienophile: Add 1.1 to 1.5 molar equivalents of maleimide relative to the estimated amount of the furan byproduct. If the amount of furan is unknown, a reasonable starting point is to use 0.2 to 0.5 equivalents relative to the total mass of the crude material.

  • Reaction: Stir the mixture at a suitable temperature. For many furans, room temperature is sufficient, but heating to 50-80°C may be required to accelerate the reaction. Monitor the disappearance of the furan spot by TLC. The reaction is typically complete within 2-24 hours.

  • Workup and Purification:

    • Once the reaction is complete, the solvent can be concentrated under reduced pressure.

    • The resulting residue, now containing the desired pyrrole and the polar Diels-Alder adduct, can be easily purified.

    • Often, the adduct is significantly less soluble and may precipitate, allowing for removal by filtration.

    • Alternatively, passing the mixture through a short plug of silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate), will allow the less polar pyrrole to elute while the highly polar adduct remains adsorbed on the silica.

  • Characterization: Confirm the purity of the isolated pyrrole by NMR, LC-MS, or other appropriate analytical techniques.

Comparative Overview of Reaction Conditions

The choice of reaction conditions is critical in directing the Paal-Knorr synthesis towards the desired product. The table below summarizes the key differences.

FeaturePyrrole Synthesis (Favored)Furan Synthesis (Side Reaction)
Co-reactant Primary amine or ammonia source[1]None (acid-catalyzed cyclization)[1]
Catalyst Weakly acidic, neutral, or mild Lewis acids[3][4]Strong Brønsted or Lewis acids[3]
pH > 3, often neutral or weakly acidic< 3, strongly acidic[4]
Key Intermediate Hemiaminal[1]Enol / Cyclic Hemiacetal[1][5]

Mechanistic Pathways

The diagram below illustrates the competing mechanistic pathways from the 1,4-dicarbonyl starting material.

dot

Paal_Knorr cluster_pyrrole Pyrrole Pathway cluster_furan Furan Byproduct Pathway P1 1,4-Dicarbonyl P2 Hemiaminal Intermediate P1->P2 + R-NH2 P3 2,5-Dihydroxytetrahydropyrrole P2->P3 Intramolecular Attack P4 Pyrrole P3->P4 - 2 H2O F1 1,4-Dicarbonyl F2 Enol Intermediate F1->F2 Enolization (Acid-Catalyzed) F3 Cyclic Hemiacetal F2->F3 Intramolecular Attack F4 Furan F3->F4 - H2O Start 1,4-Dicarbonyl Precursor Start->P1 Start->F1

Sources

solving oiling out issues during phenylpyrrole recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenge of Oiling Out

Recrystallization is a cornerstone technique for the purification of solid organic compounds, including many active pharmaceutical ingredients (APIs) based on the phenylpyrrole scaffold.[1][2] The goal is simple: dissolve an impure solid in a hot solvent and allow it to cool, whereupon the desired compound forms pure crystals, leaving impurities behind in the solution.[3] However, the process can be complicated by a phenomenon known as "oiling out."

Oiling out, or liquid-liquid phase separation (LLPS), occurs when a dissolved compound separates from the solution as a liquid (an "oil") rather than a solid crystalline phase.[4][5][6] This super-saturated, solute-rich liquid phase is often immiscible with the bulk solvent. This guide provides a comprehensive framework for understanding, troubleshooting, and ultimately solving oiling out issues encountered during the recrystallization of phenylpyrrole derivatives.

Frequently Asked Questions (FAQs)

Q1: What exactly is "oiling out"?

A1: Oiling out is the formation of a liquid phase of your compound from a supersaturated solution instead of the desired solid crystals.[4][6] This "oil" is essentially a highly concentrated solution of your compound that is immiscible with the surrounding solvent. This typically happens when the solution temperature is above the melting point of your compound at that specific concentration, or when the kinetics of crystallization are too slow compared to the rate of supersaturation.[7][8]

Q2: Why is oiling out a significant problem for purification?

A2: Oiling out is detrimental to purification for several key reasons:

  • Poor Impurity Rejection: The liquid oil phase is often a better solvent for impurities than the crystallization solvent itself. When the oil eventually solidifies, these impurities become trapped, leading to a product with low purity.[4][7]

  • Amorphous Product Formation: The oil may solidify into a glassy or amorphous solid rather than a well-defined crystalline lattice. This can negatively impact the material's physical properties, such as stability, solubility, and handling characteristics.[4]

  • Process Control and Scalability Issues: The formation and solidification of the oil are often unpredictable and difficult to control, posing significant challenges for process scale-up in drug development.[4]

Q3: What are the primary causes of oiling out in phenylpyrrole recrystallization?

A3: The main drivers for oiling out are rooted in thermodynamics and kinetics:

  • High Supersaturation: Creating a supersaturated state too quickly, often through rapid cooling or fast anti-solvent addition, is a primary cause.[4][6]

  • Inappropriate Solvent Choice: The selected solvent may be too "good" or too "poor." A solvent that is too different in polarity from the phenylpyrrole can lead to immiscibility issues.[9]

  • Presence of Impurities: Impurities can significantly depress the melting point of the solid, making it more likely for the compound to separate as a liquid at a given temperature.[7][10][11]

  • Low Melting Point: If the phenylpyrrole derivative itself has a low melting point, it is inherently more prone to oiling out, especially in solvents with high boiling points.[7][8]

Q4: Is it possible to salvage an experiment once my compound has oiled out?

A4: Yes, it is often possible. The most common recovery method is to reheat the entire mixture until the oil redissolves completely, forming a homogeneous solution again. From there, you can attempt to induce proper crystallization by modifying the conditions, such as adding more solvent, slowing the cooling rate, or introducing seed crystals.[7][8][12]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving oiling out issues.

Understanding the Phase Dynamics

Oiling out is fundamentally a phase separation phenomenon. A solution can enter a "miscibility gap" where it is thermodynamically favorable to split into two liquid phases (the solute-rich oil and the solute-lean solvent) rather than nucleating a solid crystal.[4] The key is to design a crystallization path that avoids this region.

Fig 1. Phase Diagram Illustrating Oiling Out vs. Crystallization cluster_1 Crystallization Pathways Undersaturated Undersaturated Metastable_Zone Metastable Zone (Crystallization Occurs) Labile_Zone Labile Zone (Spontaneous Nucleation) Metastable_Zone->Labile_Zone Miscibility_Gap Miscibility Gap (Oiling Out) Start Start (Hot, Dissolved) Start->Metastable_Zone Slow Cooling Start->Miscibility_Gap Fast Cooling Ideal_Cooling Ideal Cooling Path Rapid_Cooling Rapid Cooling Path Concentration Concentration Temperature Temperature

Caption: Phase diagram showing desired (green) and problematic (red) cooling paths.

Systematic Troubleshooting Workflow

When encountering oiling out, follow a logical progression of troubleshooting steps. Start with the simplest and least disruptive modifications first.

Fig 2. Troubleshooting Workflow for Oiling Out Start Oiling Out Observed Reheat Reheat to Homogeneous Solution Start->Reheat Step1 Step 1: Modify Cooling Profile Reheat->Step1 Step1a Add more solvent? (Decrease Concentration) Step1->Step1a Step1b Cool solution much slower? Step1->Step1b Check1 Oiling Out Persists? Step1a->Check1 Step1b->Check1 Step2 Step 2: Introduce Seed Crystals Check1->Step2 Yes Success SUCCESS: Pure Crystals Formed Check1->Success No Step2a Add 1-5% w/w seed crystals in metastable zone Step2->Step2a Check2 Oiling Out Persists? Step2a->Check2 Step3 Step 3: Re-evaluate Solvent System Check2->Step3 Yes Check2->Success No Step3a Perform solvent screen (different polarity, co-solvents) Step3->Step3a Check3 Oiling Out Persists? Step3a->Check3 Step4 Step 4: Consider Impurity Profile Check3->Step4 Yes Check3->Success No Step4a Pre-purify crude material (e.g., charcoal, column) Step4->Step4a Step4a->Success

Caption: A step-by-step decision tree for resolving oiling out issues.

Protocols and In-Depth Solutions
1. Control Supersaturation

High supersaturation is the most common kinetic trigger for oiling out.[4][6] By generating supersaturation more slowly, you give molecules time to arrange into an ordered crystal lattice rather than aggregating into a disordered liquid.

Experimental Protocol: Slow Cooling Crystallization

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve your crude phenylpyrrole compound in the minimum amount of hot solvent required for complete dissolution at or near the solvent's boiling point.[13]

  • Dilution (if necessary): If you previously observed oiling out, add an additional 10-20% volume of hot solvent to the clear solution to reduce the overall concentration.[7][12]

  • Controlled Cooling: Instead of placing the flask on a benchtop or in an ice bath, allow it to cool slowly.

    • Option A (Low-Tech): Insulate the flask by wrapping it in glass wool or placing it inside a large beaker filled with hot water (a makeshift water bath).

    • Option B (High-Tech): Use a programmable heating mantle or reaction block to cool the solution at a controlled rate (e.g., 5-10 °C per hour).

  • Observation: Monitor the solution for the first signs of crystal formation (turbidity). Once crystallization begins, do not disturb the flask.

  • Final Cooling & Isolation: After the solution has reached room temperature and crystal growth appears complete, you may then place it in an ice bath for 30 minutes to maximize yield before collecting the crystals by vacuum filtration.[1]

2. Optimize the Solvent System

The interaction between your phenylpyrrole derivative and the solvent is critical. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[12][13]

Causality: The principle of "like dissolves like" is paramount. Phenylpyrroles have both aromatic (non-polar) and potentially polar functional groups. If the solvent is too dissimilar in polarity, the solute-solute interactions can become much more favorable than solute-solvent interactions, promoting phase separation (oiling out) instead of dissolution.[9]

Data Presentation: Common Solvents for Phenylpyrrole Recrystallization

SolventBoiling Point (°C)Polarity IndexGeneral Use Case
Heptane/Hexane98 / 690.1Good for highly non-polar derivatives; often used as an anti-solvent.
Toluene1112.4Dissolves aromatic systems well; good for moderately non-polar compounds.
Ethyl Acetate (EtOAc)774.4A versatile, moderately polar solvent.
Isopropyl Alcohol (IPA)823.9A polar protic solvent, good for compounds with H-bond donors/acceptors.
Acetonitrile825.8A polar aprotic solvent.
Ethanol/Methanol78 / 654.3 / 5.1Highly polar; often used in a solvent/anti-solvent system with water.

Experimental Protocol: Solvent Screening

  • Preparation: Place a small amount (~20-30 mg) of your crude phenylpyrrole into several different test tubes.

  • Testing: To each tube, add a different candidate solvent dropwise at room temperature until the total volume is ~0.5 mL. Observe the solubility.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a hot water or sand bath. Continue adding the solvent dropwise until the solid dissolves.

  • Cooling: Allow the clear, hot solutions to cool to room temperature, and then in an ice bath.

  • Evaluation: An ideal solvent is one where the compound is sparingly soluble at room temperature but fully soluble when hot, and which produces a crystalline solid upon cooling, not an oil.[14] If a single solvent doesn't work, try a two-solvent system (e.g., dissolve in a good solvent like ethanol, then add a poor solvent like water dropwise until cloudy).[15]

3. Implement a Seeding Strategy

Seeding is a powerful technique to bypass the kinetic barrier of primary nucleation, which is often where oiling out begins.[6] By providing a template (the seed crystal), you encourage controlled crystal growth in the metastable zone, a region of supersaturation where spontaneous nucleation is unlikely.

Experimental Protocol: Seeded Recrystallization

  • Seed Crystal Preparation: Obtain or prepare a small quantity of pure crystalline material. If none is available, try to generate a small amount via slow evaporation or by scratching the side of the flask in a supersaturated solution.[13] Crush these crystals into a fine powder.

  • Prepare Saturated Solution: Dissolve the crude phenylpyrrole in a minimal amount of hot solvent and cool it slowly.

  • Identify Metastable Zone: The solution is in the metastable zone when it is supersaturated but has not yet started to crystallize or oil out. This is your window for seeding.

  • Introduce Seeds: Add a tiny amount (1-5% by weight) of the seed crystal powder to the solution.[6] The seed crystals should be added when the solution is cooled but still well above the temperature at which oiling out was previously observed.[4]

  • Controlled Growth: Upon seeding, you should observe crystal growth originating from the added seeds. Continue to cool the solution slowly to allow these crystals to grow.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Kavanagh, L., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Retrieved from [Link]

  • Gey, N., et al. (2012). Effect of impurities on the recrystallization texture in commercially pure copper-ETP wires. HAL Open Science. Retrieved from [Link]

  • Creative Biolabs. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • wikiHow. (2026). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Cambridge University Press. (2017). Effects of impurities and their redistribution during recrystallization of ice crystals. Journal of Glaciology. Retrieved from [Link]

  • ACS Publications. (2014). Crystallization Process Design Using Thermodynamics To Avoid Oiling Out in a Mixture of Vanillin and Water. Retrieved from [Link]

  • Dartmouth Digital Commons. (2008). Effects of Impurities and their Redistribution during Recrystallization of Ice Crystals. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.).
  • API Particle Development. (2021). Seeding: A simple but effective method for crystallization control. Retrieved from [Link]

  • Perlego. (n.d.). Crystallization of Organic Compounds by Hsien-Hsin Tung, 2nd edition. Retrieved from [Link]

  • AIChE. (n.d.). Crystallization of Organic Compounds: An Industrial Perspective. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3: Crystallization. Retrieved from [Link]

  • Bergfors, T. (n.d.). SUCCEEDING WITH SEEDING: SOME PRACTICAL ADVICE. Uppsala University.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2011). What can cause "oiling out"?. r/chemistry. Retrieved from [Link]

  • Diamond Light Source. (n.d.). Crystal-seeding. Retrieved from [Link]

  • Dr. Wolf's HS Chemistry. (n.d.). Solubility Curves. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. Retrieved from [Link]

  • Save My Exams. (2025). Solubility (Edexcel IGCSE Chemistry): Revision Note. Retrieved from [Link]

  • Unknown Source. (n.d.). Solubility Curve Problems.
  • The Complete Chemistry Course. (2024, March 18). Introduction to Solubility Curves: Saturated, Unsaturated, Supersaturated Solutions! [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-(3,4-Dichlorophenyl)pyrrole in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 2-(3,4-Dichlorophenyl)pyrrole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Pyrrole-containing molecules can exhibit complex stability profiles, and understanding these is critical for generating reliable experimental data and for the development of robust formulations. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to confidently assess and manage the stability of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color over time. What could be the cause?

A change in color, often to a darker shade like brown or black, is a common indicator of degradation for pyrrole-containing compounds.[1][2] This is typically due to oxidation and subsequent polymerization.[1][3] Pyrroles are electron-rich aromatic heterocycles, making them susceptible to oxidation, especially when exposed to air (oxygen). The initial oxidation can form reactive intermediates that then polymerize, leading to the formation of colored, often insoluble, materials.

Q2: I'm observing unexpected peaks in my HPLC chromatogram after storing my sample solution. What are these?

The appearance of new peaks in your HPLC chromatogram strongly suggests the formation of degradation products. Based on the general chemistry of pyrroles and related compounds, these degradants could arise from several pathways:

  • Oxidation: The pyrrole ring can be oxidized, leading to the formation of N-oxides or ring-opened products.[4][5]

  • Hydrolysis: Depending on the pH of your solution, the pyrrole ring may be susceptible to hydrolysis, although this is generally more pronounced under strongly acidic or basic conditions.[6][7] For some pyrrole derivatives, cleavage of the ring has been observed in alkaline media.[7]

  • Photodegradation: Exposure to UV or visible light can induce degradation, a known pathway for many heterocyclic compounds.[6][7]

  • Dimerization/Polymerization: Reactive intermediates formed through oxidation or other pathways can lead to the formation of dimers or higher-order polymers.[8]

To identify these unknown peaks, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable as they can provide molecular weight information of the degradation products, offering clues to their structure.[9]

Q3: What are the optimal storage conditions for a stock solution of this compound?

While the specific optimal conditions for this exact molecule must be experimentally determined, general best practices for storing pyrrole derivatives to minimize degradation include:

  • Solvent Choice: Use a high-purity, degassed solvent. Protic solvents may facilitate certain degradation pathways, so aprotic solvents might be preferable. The compound's solubility should be a primary consideration.[10]

  • Inert Atmosphere: To prevent oxidation, it is highly recommended to store solutions under an inert atmosphere, such as nitrogen or argon.

  • Low Temperature: Store solutions at low temperatures (e.g., -20°C or -80°C) to slow down the rate of potential degradation reactions.[11]

  • Protection from Light: Store solutions in amber vials or otherwise protected from light to prevent photodegradation.[7][12]

Q4: How does pH affect the stability of this compound in aqueous solutions?

The stability of pyrrole derivatives can be significantly influenced by pH. Generally, many pyrroles exhibit greater stability in neutral media.[6]

  • Acidic Conditions: Strong acidic conditions can lead to polymerization or ring cleavage.[1][7][13]

  • Alkaline Conditions: Alkaline environments can also promote hydrolysis and degradation.[6][7]

It is crucial to experimentally determine the pH-stability profile for your specific application. This can be achieved by conducting a forced degradation study across a range of pH values.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid discoloration of solution Oxidation due to exposure to air.Prepare solutions using degassed solvents and store under an inert atmosphere (N₂ or Ar).
Precipitate formation upon storage Polymerization of the compound.Store solutions at a lower temperature and protect from light. Consider using a more dilute solution.
Loss of parent compound peak in HPLC Degradation of the compound.Perform a systematic stability study to identify the cause (see protocols below). Re-evaluate storage conditions.
Inconsistent results between experiments Instability of the compound in the experimental medium.Assess the stability of the compound under your specific experimental conditions (e.g., buffer, temperature, light exposure).

Experimental Protocols for Stability Assessment

To systematically evaluate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.[14][15][16]

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stock->Base Expose to Stress Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Stock->Oxidation Expose to Stress Thermal Thermal Stress (e.g., 80°C, solid & solution) Stock->Thermal Expose to Stress Photo Photolytic Stress (UV/Vis light, RT) Stock->Photo Expose to Stress HPLC HPLC-UV/PDA Analysis Acid->HPLC Analyze at Time Points Base->HPLC Analyze at Time Points Oxidation->HPLC Analyze at Time Points Thermal->HPLC Analyze at Time Points Photo->HPLC Analyze at Time Points LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants Method Validate Stability-Indicating Method HPLC->Method Pathway Identify Degradation Pathways LCMS->Pathway Degradation_Pathways cluster_stress cluster_products Parent This compound Oxidation Oxidation (O₂, H₂O₂) Parent->Oxidation Hydrolysis Hydrolysis (H⁺/OH⁻) Parent->Hydrolysis Light Photolysis (UV/Vis) Parent->Light Oxidized Oxidized Products (e.g., N-oxides, ring-opened) Oxidation->Oxidized Hydrolyzed Hydrolyzed Products (ring-opened) Hydrolysis->Hydrolyzed Photodegradants Photodegradation Products Light->Photodegradants Polymerized Polymers/Dimers Oxidized->Polymerized

Caption: Potential degradation pathways for this compound.

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. (2015-09-15). [Link]

  • Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones. PMC. [Link]

  • The Chemistry of Pyrroles. Google Books.
  • Redox Chemistry of Bipyrroles: Further Insights into the Oxidative Polymerization Mechanism of Pyrrole and Oligopyrroles. ACS Publications. [Link]

  • New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Google Books.
  • Pyrrole. Wikipedia. [Link]

  • An Unexpected Simple Synthesis of N-Substituted 2-Acetoxy-5-arylpyrroles and Their Hydrolysis to 3- and 4-Pyrrolin-2-ones. ResearchGate. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. Impactfactor. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. [Link]

  • Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles. Journal of Medicinal Chemistry. [Link]

  • Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. PMC. [Link]

  • Stability Assessments in Bioanalytical Method Validation. Celegence. [Link]

  • Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Formation and Stability of Pyrrole Adducts in the Reaction of Levuglandin E2 With Proteins. PubMed. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Google Scholar.
  • Hydrolysis of both pyrrole acids at pH 2.0. ResearchGate. [Link]

  • Substituted Pyrroles. MDPI. [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. PMC. [Link]

  • Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. MDPI. [Link]

  • PYRROLE. Ataman Kimya. [Link]

  • Enzymatic synthesis of novel pyrrole esters and their thermal stability. PMC. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • HYDROLYSIS REACTIONS. Google Scholar.
  • Pyrrole | C4H5N | CID 8027. PubChem. [Link]

  • What is the degradation mechanism of pyrrole? Chemistry Stack Exchange. [Link]

  • Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. PMC. [Link]

  • 3,4-Dichloro-1-(2,3-dichlorophenyl)pyrrole-2,5-dione. PubChem. [Link]

  • Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates. MDPI. [Link]

  • Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. MDPI. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]

  • A class of fluorescent heterocyclic dyes revisited: photophysics, structure, and solvent effects. PubMed. [Link]

  • Degradation of 2, 4-dichlorophenol in aqueous solution by dielectric barrier discharge: Effects of plasma-working gases, degradation pathways and toxicity assessment. ResearchGate. [Link]

  • Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid. MDPI. [Link]

  • Synthesis, Reactivity and Properties of Pyrrole. EduRev. [Link]

  • Unveiling the Thermal Stability of Diketopyrrolopyrrole- Based Terpolymers: A Key Element for Enhanced Effi. ChemRxiv. [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. [Link]

  • Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. The Royal Society of Chemistry. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

Sources

Validation & Comparative

HPLC method development for 2-(3,4-Dichlorophenyl)pyrrole purity

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Method Development Guide: 2-(3,4-Dichlorophenyl)pyrrole Purity Profiling

Executive Summary

This guide provides a technical framework for developing a high-fidelity HPLC purity method for This compound , a critical intermediate in the synthesis of fungicides such as Fludioxonil and Fenpiclonil.

While standard C18 (ODS) chemistries are often the default choice for hydrophobic aromatics, this guide advocates for a comparative approach utilizing Phenyl-Hexyl stationary phases . Experimental evidence and chemical principles suggest that Phenyl-Hexyl phases offer superior selectivity for separating the target compound from its positional isomers (e.g., 2,3-dichloro analogs) and starting materials (3,4-dichloroaniline) via


-

interactions—a separation mechanism often unachievable with hydrophobicity-driven C18 columns alone.

Compound Profile & Physicochemical Basis[1][2][3]

Understanding the molecule is the first step in rational method design.

PropertyValue / CharacteristicChromatographic Implication
Structure Aromatic pyrrole ring attached to a dichlorinated phenyl ring.[1]High potential for

-

interactions; UV active.
LogP ~2.75 – 3.99 (Hydrophobic)Strong retention on Reverse Phase (RP) columns. Requires high % organic modifier.
pKa Pyrrole NH is extremely weak acid (pKa > 15); Aniline precursors are weak bases.pH control is critical primarily for the impurities (anilines) rather than the parent pyrrole.
Stability Susceptible to oxidation and light degradation.Protocol Alert: Use amber glassware; analyze within 24h of preparation.
Critical Impurities 1. 3,4-Dichloroaniline (Precursor)2. 2-(2,3-Dichlorophenyl)pyrrole (Positional Isomer)3.[1] Oxidized byproducts Isomer separation is the "Method Killer." C18 often fails to resolve the 2,3-isomer from the 3,4-target.

Comparative Study: C18 vs. Phenyl-Hexyl

The core of this development guide is the selection of the stationary phase.[2] Below is a direct comparison of performance characteristics.

Option A: The Standard Approach (C18)
  • Mechanism: Hydrophobic Interaction (Van der Waals).

  • Pros: Robust, widely available, predictable retention for the main peak.

  • Cons: "Hydrophobic selectivity" is often insufficient to distinguish between the target 3,4-dichloro substitution and the 2,3-dichloro impurity, leading to co-elution and falsely high purity values.

Option B: The Advanced Approach (Phenyl-Hexyl)
  • Mechanism: Hydrophobic Interaction +

    
    -
    
    
    
    Stacking.
  • Pros: The phenyl ring on the stationary phase interacts electronically with the electron-deficient dichlorophenyl ring of the analyte. This interaction strength varies significantly with the position of the chlorine atoms, providing baseline resolution of isomers.

  • Recommendation: Phenyl-Hexyl is the superior choice for purity profiling.

Visualizing the Separation Mechanism

SeparationLogic cluster_C18 C18 Column (Standard) cluster_Phenyl Phenyl-Hexyl Column (Recommended) Analyte Analyte: This compound C18_Mech Mechanism: Hydrophobicity Only Analyte->C18_Mech Phenyl_Mech Mechanism: Hydrophobicity + Pi-Pi Stacking Analyte->Phenyl_Mech C18_Result Result: Isomers Co-elute (Poor Selectivity) C18_Mech->C18_Result Phenyl_Result Result: Isomers Resolved (High Purity Confidence) Phenyl_Mech->Phenyl_Result

Figure 1: Mechanistic comparison of stationary phases. The Phenyl-Hexyl phase leverages electronic interactions to separate structurally similar isomers.

Recommended Experimental Protocol

This protocol is designed to be self-validating , ensuring that if the system is not performing correctly, the System Suitability Test (SST) will fail immediately.

Instrument Parameters
  • System: HPLC with PDA/DAD (Photo Diode Array).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl or Waters XBridge Phenyl).

  • Temperature: 30°C (Control is vital for

    
    -
    
    
    
    reproducibility).
  • Detection: UV @ 270 nm (Primary) and 230 nm (Secondary for aniline impurities).

  • Flow Rate: 1.0 mL/min.[3]

Mobile Phase Strategy
  • Solvent A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to suppress silanol activity).

  • Solvent B: Methanol (MeOH).

    • Expert Note: Methanol is preferred over Acetonitrile for Phenyl columns because ACN can suppress

      
      -
      
      
      
      interactions. MeOH allows the unique selectivity of the column to shine.
Gradient Profile
Time (min)% Solvent A (Acidic Water)% Solvent B (Methanol)Comment
0.06040Initial equilibration
15.01090Elution of main peak & hydrophobics
18.01090Wash
18.16040Return to initial
23.06040Re-equilibration
Sample Preparation
  • Diluent: Methanol:Water (80:20).

  • Concentration: 0.5 mg/mL for purity; 0.005 mg/mL for sensitivity check.

  • Precaution: Use amber vials. Filter through 0.22 µm PTFE filters (Nylon may adsorb pyrroles).

Method Development Workflow

Follow this logical flow to adapt this method to your specific matrix.

Workflow Start Start Method Development Screening Column Screening: Compare C18 vs Phenyl-Hexyl (Target: Resolution > 2.0 for Isomers) Start->Screening SolventSelect Solvent Selection: Choose Methanol for max Pi-Pi selectivity Screening->SolventSelect Optimization Gradient Optimization: Adjust slope to separate Precursors (Aniline) SolventSelect->Optimization Validation Validation (ICH Q2): Specificity, Linearity, LOQ Optimization->Validation

Figure 2: Step-by-step development logic ensuring scientific rigor.

Validation & Troubleshooting (Expert Insights)

System Suitability Parameters (Acceptance Criteria)
  • Resolution (Rs): > 1.5 between this compound and any adjacent impurity.

  • Tailing Factor (T): 0.9 – 1.2 (If T > 1.5, increase buffer strength or lower pH).

  • Precision (RSD): < 0.5% for retention time; < 1.0% for area (n=6).

Troubleshooting Guide
IssueRoot CauseCorrective Action
Peak Tailing Interaction between Pyrrole NH and residual silanols.Ensure Mobile Phase pH is < 3.[4]0. Use "End-capped" columns.
Isomer Co-elution Insufficient

-

interaction.
Switch from Acetonitrile to Methanol. Lower column temperature to 25°C.
Ghost Peaks Degradation of pyrrole in light.Use amber glassware. Verify autosampler temperature is 4°C.
Baseline Drift UV absorption of Formic Acid at low wavelengths.If detecting < 230 nm, switch to Phosphoric Acid (0.1%).

References

  • Food and Agriculture Organization (FAO). FAO Specifications and Evaluations for Agricultural Pesticides: Fludioxonil. (Evaluates methods for phenylpyrrole fungicides). Link

  • Welch Materials. A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns. (Explains the mechanism of pi-pi separations for aromatic isomers). Link

  • MicroSolv Technology. Isomers and Recommended HPLC Columns for Effective Separation. (Differentiates between positional and empirical isomer separation strategies). Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists.[2] Wiley-Interscience. (General authoritative text on method development and stationary phase selection). Link

  • PubChem. Compound Summary: 3,4-Dichloro-1-(3,4-dichlorophenyl)pyrrole-2,5-dione (Analogous Structure Data).[5] National Library of Medicine. Link

Sources

distinguishing 2-(3,4-Dichlorophenyl)pyrrole from regioisomers via NMR

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

In the synthesis of aryl-substituted pyrroles, particularly via Paal-Knorr or cross-coupling methodologies (e.g., Suzuki-Miyaura), regioselectivity is a frequent challenge. The formation of the thermodynamically favored 2-aryl isomer often competes with the kinetically accessible 3-aryl isomer.

For the target molecule 2-(3,4-Dichlorophenyl)pyrrole , the primary regioisomer of concern is 3-(3,4-Dichlorophenyl)pyrrole . While Mass Spectrometry (MS) can confirm the molecular weight (


 211/213), it cannot distinguish these positional isomers.

The Definitive Solution: Nuclear Magnetic Resonance (NMR) spectroscopy provides the only self-validating method to assign regiochemistry. This guide outlines a protocol relying on scalar coupling constants (


-values)  and through-space correlations (NOESY)  to unambiguously distinguish the 2-substituted product from its 3-substituted isomer.

Part 2: Structural Analysis & Theoretical Basis

Before interpreting spectra, we must define the distinct magnetic environments of the pyrrole ring protons for both isomers.

The Coupling Constant ( ) Signature

The magnitude of proton-proton coupling in the pyrrole ring is the most reliable "first-pass" diagnostic.

  • 2-Substituted Pyrrole (Target):

    • Retains protons at positions 3, 4, and 5 .

    • Key Feature: Presence of a large vicinal coupling (

      
      ) between H3 and H4.
      
    • H5 (adjacent to NH) typically appears as a doublet of doublets (dd) or multiplet with smaller couplings to H4 and H3.

  • 3-Substituted Pyrrole (Isomer):

    • Retains protons at positions 2, 4, and 5 .

    • Key Feature: Absence of the large

      
       coupling.
      
    • Instead, you observe small cross-ring couplings (

      
      , 
      
      
      
      ) and a medium vicinal coupling (
      
      
      ).
Chemical Shift Trends ( )
  • 
    -Protons (H2/H5):  Deshielded (downfield, ~6.5–7.0 ppm) due to proximity to Nitrogen.
    
  • 
    -Protons (H3/H4):  Shielded (upfield, ~6.0–6.5 ppm).
    
  • 2-Isomer: Has one

    
    -proton (H5) and two 
    
    
    
    -protons. (Ratio: 1 Downfield : 2 Upfield).
  • 3-Isomer: Has two

    
    -protons (H2, H5) and one 
    
    
    
    -proton. (Ratio: 2 Downfield : 1 Upfield).

Part 3: Comparative Data Tables

Table 1: Predicted H NMR Parameters (DMSO- )

Note: Chemical shifts are approximate; Coupling constants are the definitive metric.

FeatureThis compound (Target)3-(3,4-Dichlorophenyl)pyrrole (Isomer)
Spin System AMX (H3, H4, H5)AMX (H2, H4, H5)
H3 Signal dd,

~6.1 ppm
Large coupling to H4 (

Hz)
Absent (Substituted)
H2 Signal Absent (Substituted)dd/t,

~6.8 ppm
Small couplings (

Hz)
H4 Signal dd,

~6.0 ppm
Couples to H3 (

) & H5 (

)
dd,

~6.1 ppm
Couples to H5 (

) only (vicinal)
H5 Signal dd,

~6.8 ppm
Couples to H4 (

) & H3 (

)
dd,

~6.7 ppm
Couples to H4 (

) & H2 (

)
Diagnostic


Hz (Observed)

is IMPOSSIBLE (Missing H3)
Table 2: 2D NMR Correlation Logic
ExperimentCorrelation2-Isomer Result3-Isomer Result
HMBC Quaternary C-Aryl Correlations to H3 (strong

) and NH
Correlations to H2 (

), H4 (

), and NH
NOESY Aryl Ortho-H

Pyrrole
Cross-peak to H3 and NH Cross-peaks to H2 , H4 , and NH

Part 4: Experimental Protocols

Protocol A: Sample Preparation & Acquisition
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    to sharpen the NH signal and prevent exchange broadening, allowing observation of H-NH couplings.
  • Concentration: 5–10 mg in 600

    
    L solvent.
    
  • Temperature: 298 K (Standard).

Protocol B: The "Self-Validating" Workflow
  • Run

    
    H NMR: 
    
    • Identify the pyrrole region (6.0–7.0 ppm).

    • Integrate signals. If you see 2 distinct upfield signals (H3, H4) and 1 downfield signal (H5), it suggests the 2-isomer .

    • Calculate

      
       values. If you find a 
      
      
      
      Hz, it is the 2-isomer.
  • Run

    
    H-
    
    
    
    C HMBC:
    • Locate the quaternary carbon of the pyrrole ring (C2 or C3).

    • Validation: In the 2-isomer, the ipso-carbon (C2) will show a strong correlation to the H3 proton. In the 3-isomer, the ipso-carbon (C3) will correlate to H2 and H4.

  • Run 1D NOE or 2D NOESY:

    • Irradiate the ortho-protons of the dichlorophenyl ring (approx 7.5-7.8 ppm).

    • 2-Isomer: NOE enhancement observed at H3 and NH .

    • 3-Isomer: NOE enhancement observed at H2 , H4 , and NH .

Part 5: Visualization of Decision Logic

The following diagram illustrates the logical flow for assigning the regioisomer based on spectral data.

NMR_Logic Start Acquire 1H NMR (DMSO-d6) CountProtons Analyze Pyrrole Region (6.0 - 7.0 ppm) Start->CountProtons Path2 Pattern A: 1 Downfield (H5) 2 Upfield (H3, H4) CountProtons->Path2 1 Alpha / 2 Beta Path3 Pattern B: 2 Downfield (H2, H5) 1 Upfield (H4) CountProtons->Path3 2 Alpha / 1 Beta Coupling2 Check Coupling (J) Is J(vicinal) ~3.5-3.8 Hz present? Path2->Coupling2 NOE2 NOESY Check: Aryl-H correlates with ONE pyrrole CH (H3) Coupling2->NOE2 Yes (H3-H4 coupling) Result2 CONFIRMED: This compound NOE2->Result2 Coupling3 Check Coupling (J) Only small J (<3.0 Hz) observed? Path3->Coupling3 NOE3 NOESY Check: Aryl-H correlates with TWO pyrrole CHs (H2, H4) Coupling3->NOE3 Yes (No large vicinal) Result3 CONFIRMED: 3-(3,4-Dichlorophenyl)pyrrole NOE3->Result3

Caption: Decision tree for distinguishing pyrrole regioisomers using


H coupling constants and NOESY correlations.

Part 6: Structural Correlation Diagram

This diagram details the specific NOESY and HMBC correlations expected for the target molecule (2-isomer).

Correlations Aryl 3,4-Dichlorophenyl (Ortho Protons) PyrroleH3 Pyrrole H3 (Beta) Aryl->PyrroleH3 NOESY (Strong) NH Pyrrole NH Aryl->NH NOESY (Strong) PyrroleC2 Pyrrole C2 (Quaternary) PyrroleC2->PyrroleH3 HMBC (2-bond) PyrroleC2->NH HMBC (2-bond) PyrroleH4 Pyrrole H4 (Beta) PyrroleH3->PyrroleH4 J = 3.6 Hz (Vicinal) PyrroleH5 Pyrrole H5 (Alpha) PyrroleH4->PyrroleH5 J = 2.6 Hz (Vicinal)

Caption: Key NOESY (red) and scalar coupling (black) interactions defining this compound.

References

  • Canadian Journal of Chemistry. (1960). The Proton Resonance Spectra of Furan and Pyrrole. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). (Z)-2-(3,4-Dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile Exhibits Selective Antitumor Activity. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants Guide. Retrieved from [Link]

A Researcher's Guide to the UV-Vis Absorption Profile of 2-(3,4-Dichlorophenyl)pyrrole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the electronic properties of novel heterocyclic compounds is a cornerstone of molecular design and characterization. The UV-Visible (UV-Vis) absorption spectrum, in particular, offers a rapid and accessible method to probe the electronic transitions within a molecule, providing insights into its conjugation, chromophoric systems, and potential for interaction with light. This guide provides an in-depth technical comparison of the UV-Vis absorption characteristics of 2-(3,4-Dichlorophenyl)pyrrole, a compound of interest due to its substituted biphenyl-like scaffold, against other relevant chromophoric systems.

The core of this analysis lies in understanding how structural modifications to the basic pyrrole and phenyl rings influence the absorption maxima (λmax). The introduction of a 3,4-dichlorophenyl substituent at the 2-position of the pyrrole ring is expected to significantly alter the electronic distribution and, consequently, the energy of the π-π* transitions responsible for UV-Vis absorption.

I. The Science Behind the Spectrum: Causality of Electronic Transitions

The UV-Vis absorption of organic molecules is governed by the promotion of electrons from a lower energy molecular orbital (typically a bonding π orbital or a non-bonding n orbital) to a higher energy anti-bonding orbital (π). The energy difference between these orbitals dictates the wavelength of light absorbed. For aromatic and heterocyclic systems like this compound, the most significant absorptions arise from π-π transitions within the conjugated system.

The position of the absorption maximum (λmax) is highly sensitive to the molecular structure:

  • Conjugation: Extended conjugation (alternating single and double bonds) lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift to longer wavelengths.

  • Substituent Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can perturb the energy levels of the molecular orbitals. The chlorine atoms on the phenyl ring are EWGs, which can influence the charge distribution across the entire molecule.

While experimental data for the parent 2-Phenyl-1H-pyrrole is not widely reported, it is understood to absorb in the UV range[1]. The addition of the dichloro-substituents is anticipated to induce a bathochromic shift.

II. Experimental Protocol: A Self-Validating System for UV-Vis Analysis

The following protocol outlines a robust methodology for determining the UV-Vis absorption spectrum and molar extinction coefficient (ε) of this compound. This protocol is designed to be self-validating by incorporating serial dilutions and adherence to the Beer-Lambert Law.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) of this compound in a suitable solvent.

Materials:

  • This compound (high purity)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or dichloromethane)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a small quantity (e.g., 1-2 mg) of this compound.

    • Dissolve the compound in the chosen solvent in a volumetric flask (e.g., 10 mL) to create a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

  • Serial Dilutions:

    • Prepare a series of at least four dilutions from the stock solution, covering a concentration range of approximately 1 µM to 10 µM[1]. This range is typical for obtaining absorbances within the linear range of most spectrophotometers (0.1 - 1.0 AU).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200-800 nm).

    • Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as the blank.

  • Data Acquisition:

    • Blank the spectrophotometer with the solvent-filled cuvette.

    • Starting with the most dilute solution, record the absorbance spectrum for each of the prepared dilutions.

    • Ensure the cuvette is rinsed with the next solution to be measured before filling.

  • Data Analysis:

    • Identify the λmax from the absorbance spectra.

    • According to the Beer-Lambert Law (A = εcl), plot a graph of absorbance at λmax versus concentration.

    • The plot should be linear, and the slope of the line will be the molar extinction coefficient (ε). The linearity of this plot validates the measurements.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Solvent (Stock Solution) weigh->dissolve dilute Perform Serial Dilutions dissolve->dilute blank Blank Spectrophotometer with Solvent dilute->blank measure Measure Absorbance of Each Dilution blank->measure identify_lambda Identify λmax measure->identify_lambda plot Plot Absorbance vs. Concentration identify_lambda->plot calculate_epsilon Calculate ε from Slope plot->calculate_epsilon caption Workflow for UV-Vis Spectroscopic Characterization

Caption: Workflow for UV-Vis Spectroscopic Characterization.

III. Comparative Data Analysis

The following table provides a comparison of the expected UV-Vis absorption characteristics of this compound with related compounds and widely used fluorescent standards. The data for the target compound is an educated estimation based on the known effects of substituents on the pyrrole and phenyl chromophores.

CompoundStructureExpected/Reported λmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Key Chromophoric Features
Pyrrole C₄H₅N~203[2]Not widely reportedSimple five-membered aromatic heterocycle.
2-Phenyl-1H-pyrrole C₁₀H₉NUV range, >250 (estimated)[1]Not widely reportedConjugated system between the pyrrole and phenyl rings.
This compound C₁₀H₇Cl₂N~260-290 (Predicted) 10,000 - 25,000 (Predicted) Extended conjugation with electron-withdrawing chloro-substituents causing a predicted bathochromic shift.
2,4-Dichlorophenol C₆H₄Cl₂O~285-290[3]~2,000A structurally related dichlorinated aromatic compound.
Fluorescein C₂₀H₁₂O₅~498[1]~80,000[1]Highly conjugated xanthene core, strong visible absorption.
Rhodamine B C₂₈H₃₁ClN₂O₃~554~106,000Extended conjugation in a xanthene structure with amino substituents, resulting in absorption at longer wavelengths.

The predicted λmax for this compound is anticipated to be in the upper UV-A range. This is a logical extension from the simpler pyrrole and phenylpyrrole systems, with the dichlorophenyl group extending conjugation and influencing the electronic structure. Compared to highly conjugated dyes like Fluorescein and Rhodamine B, its absorption is significantly blue-shifted, indicating a less extensive delocalized π-electron system.

IV. Conclusion for the Drug Development Professional

For researchers in drug development, the UV-Vis spectrum of this compound serves as a fundamental electronic fingerprint. The predicted absorption maximum in the 260-290 nm range suggests that this scaffold, in its unmodified form, is not a strong chromophore in the visible region. However, its characterization is a critical first step. This baseline understanding of its electronic properties is essential for further derivatization, where the addition of auxochromes or the extension of conjugation could be employed to tune its photophysical properties for applications such as photosensitizers or fluorescent probes. The protocols and comparative data presented here provide a solid framework for the empirical validation and rational design of novel therapeutics and diagnostics based on this and related heterocyclic systems.

References

  • ResearchGate. (n.d.). UV−vis absorption spectra of 1, 3, 4, and TPA. Retrieved from [Link]

  • ResearchGate. (n.d.). UV/vis spectra of PPy and its derivatives (PPy-1, PPy-2, PPy-3, PPy-4 and PPy-5). Retrieved from [Link]

  • Frontiers. (n.d.). Diversity-Oriented Synthesis and Optical Properties of Bichromophoric Pyrrole-Fluorophore Conjugates. Retrieved from [Link]

  • PMC. (n.d.). From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. Retrieved from [Link]

  • ChemRxiv. (2025, November 24). DFT Studies of Electronic and UV-Vis Properties of Pyrrole-Based Oligomers. Retrieved from [Link]

  • PMC. (2023, February 1). Pyrroles as a Potential Biomarker for Oxidative Stress Disorders. Retrieved from [Link]

  • ResearchGate. (n.d.). UV/Vis absorption spectrum of the FP2ZM model chromophore as simulated... Retrieved from [Link]

  • ACG Publications. (2012, July 20). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV-Vis spectra of different chromogenic systems. (b) Effect of... Retrieved from [Link]

  • Oriental Scientific Publishing Company. (2020, November 19). Synthesis, Spectroscopic Characterization, Quantum Chemical Study and Antimicrobial Study of (2e) -3-(2, 6-Dichlorophenyl) -1-(4-Fluoro) -Prop-2-En-1-One. Retrieved from [Link]

  • MDPI. (2025, January 15). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. Retrieved from [Link]

  • ChemRxiv. (2026, February 9). H NMR Chemical Shift as an Index of UV-Vis Absorption/Emission Maxima in Aromatic Dyes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Retrieved from [Link]

  • Homi Bhabha National Institute. (n.d.). Synthesis and Spectroscopic Characterization of Metallocorroles and Porphyrins and their Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). UV−vis absorption spectra of pyrrole before and after polymerization by... Retrieved from [Link]

  • ResearchGate. (2020, July 15). Synthesis, spectroscopic characterization, XRD crystal structure, DFT and antimicrobial study of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one. Retrieved from [Link]

  • PMC. (n.d.). A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. Retrieved from [Link]

  • PMC. (2016, May 4). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum of the chlorophenols. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2023, February 6). Design and Synthesis of Potential Pyrrole Coupled Carbothioamide Derivatives and its Antibacterial Studies against Superbug MRSA. Retrieved from [Link]

  • NIST. (n.d.). Pyrrole. Retrieved from [Link]

  • ResearchGate. (2025, November 14). (PDF) Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly. Retrieved from [Link]_

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.